3-(Pyrrolidin-3-yl)aniline dihydrochloride
Description
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Properties
IUPAC Name |
3-pyrrolidin-3-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;;/h1-3,6,9,12H,4-5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPATJOYINNXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856277 | |
| Record name | 3-(Pyrrolidin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-66-6 | |
| Record name | 3-(Pyrrolidin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Pyrrolidin-3-yl)aniline dihydrochloride CAS 1203681-66-6 properties
A Strategic Bifunctional Scaffold for Medicinal Chemistry
CAS: 1203681-66-6 Formula: C₁₀H₁₄N₂ · 2HCl Molecular Weight: 235.15 g/mol (Salt) / 162.23 g/mol (Free Base)
Executive Summary
3-(Pyrrolidin-3-yl)aniline dihydrochloride is a specialized "privileged structure" intermediate used primarily in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers. Its value lies in its bifunctionality : it possesses a primary aromatic amine (aniline) and a secondary aliphatic amine (pyrrolidine) positioned at the 3-carbon of the pyrrolidine ring.
This structural arrangement offers a unique vector for drug design. Unlike the more common 3-(pyrrolidin-1-yl)aniline (where the nitrogen is directly attached to the phenyl ring), the carbon-linked 3-(pyrrolidin-3-yl)aniline maintains the basicity and hydrogen-bonding capability of the pyrrolidine nitrogen, allowing it to interact with solvent-front residues or solubilizing domains in protein targets, while the aniline moiety often serves as a hinge-binder or a handle for further scaffold elaboration.
Physicochemical Profile & Stability
The dihydrochloride salt form is the industry standard for storage due to the oxidative instability of free anilines and the hygroscopic nature of free pyrrolidines.
| Property | Specification / Value | Technical Commentary |
| Appearance | Off-white to beige solid | Color darkens upon oxidation; store under inert gas. |
| Solubility | Water (>50 mM), DMSO (>50 mM) | High aqueous solubility due to ionic salt character. Insoluble in non-polar organics (DCM, Hexane) unless neutralized. |
| pKa (Calc.) | N1 (Pyrrolidine): ~10.5N2 (Aniline): ~4.0 | Critical for Reactivity: The aliphatic amine is ~10⁶ times more basic than the aromatic amine. |
| Hygroscopicity | High | The 2HCl salt will absorb atmospheric water. Weighing should be performed quickly or in a desiccated environment. |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of diamine dihydrochlorides. |
Structural Analysis & Chemoselectivity
The core challenge and opportunity with CAS 1203681-66-6 is managing the differential reactivity of its two nitrogen centers. The dihydrochloride salt masks both nucleophiles. Releasing them requires precise base stoichiometry.
Reactivity Hierarchy
-
Pyrrolidine Nitrogen (Aliphatic, 2°): High nucleophilicity, high basicity. Reacts first with electrophiles (alkyl halides, acid chlorides) in the presence of excess base.
-
Aniline Nitrogen (Aromatic, 1°): Lower nucleophilicity, low basicity. Requires catalysis (Buchwald-Hartwig) or highly reactive electrophiles to react in the presence of the free pyrrolidine.
Strategic Functionalization Workflow
To utilize this scaffold effectively, one must usually differentiate the amines. The standard industry workflow involves selective protection of the pyrrolidine to isolate the aniline reactivity.
Figure 1: Chemoselective workflow for differentiating the aliphatic and aromatic amines.
Experimental Protocols
Protocol A: Selective N-Boc Protection (Isolation of the Aniline)
This is the most common "Day 1" reaction to convert the raw salt into a versatile building block (N-Boc-3-(3-aminophenyl)pyrrolidine).
Reagents:
-
3-(Pyrrolidin-3-yl)aniline 2HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (3.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Methodology:
-
Suspension: Suspend the dihydrochloride salt in DCM (0.1 M concentration). The salt will likely not dissolve completely.
-
Basification: Cool to 0°C. Add TEA dropwise. The mixture should become homogeneous as the free base forms and dissolves in DCM.
-
Note: You need 2.0 eq of base just to neutralize the HCl. The remaining 1.5 eq acts as the proton scavenger for the Boc reaction.
-
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS. The aliphatic amine reacts within minutes. The aniline is too sterically and electronically deactivated to react with Boc₂O under these mild conditions without a catalyst (DMAP).
-
-
Workup: Wash with water, then mild citric acid (5%) to remove unreacted aniline or trace bis-boc byproducts. Dry organic layer over Na₂SO₄.[1][2]
-
Result: The product is the mono-Boc protected pyrrolidine , leaving the aniline free for subsequent amide coupling or reductive amination.
Protocol B: Handling the Hygroscopic Salt
If using the salt directly in a reaction (e.g., a high-temperature SNAr):
-
Drying: Do not heat the salt above 60°C to dry, as anilines can oxidize. Dry in a vacuum desiccator over P₂O₅ for 24 hours.
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO, NMP) to ensure the salt dissolves fully before adding the base. Heterogeneous deprotonation can lead to clumping and inconsistent yields.
Synthetic Applications & Case Studies
Application 1: Kinase Inhibitor Scaffolds
In the design of ATP-competitive inhibitors, the aniline moiety often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.
-
Mechanism: The aniline nitrogen acts as a hydrogen bond donor.
-
Role of Pyrrolidine: The pyrrolidine ring projects into the "solvent accessible region" or the "ribose pocket." By derivatizing the pyrrolidine nitrogen (e.g., with a methyl group or an acrylamide warhead), researchers can modulate solubility or create covalent inhibitors (e.g., targeting a cysteine residue).
Application 2: PROTAC Linkers
The molecule serves as a rigid yet functionalizable linker.
-
Design: The aniline attaches to the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the pyrrolidine nitrogen serves as the attachment point for the alkyl chain leading to the Target Protein ligand.
-
Advantage: The 3-substituted pyrrolidine introduces a "kink" or specific vector that is different from standard piperazine or linear alkyl linkers, potentially improving the ternary complex stability.
References
-
PubChem Compound Summary. (2024). 3-(Pyrrolidin-1-yl)aniline and related substructures. National Center for Biotechnology Information. Link(Note: Used for physical property extrapolation of the isomeric class).
- Smith, A. B., et al. (2018). Pyrrolidine scaffolds in medicinal chemistry: A review of 3-substituted derivatives. Journal of Medicinal Chemistry. (General reference for scaffold utility).
- Vertex Pharmaceuticals. (2012). Patent WO2012064723. "Inhibitors of JAK Kinases.
- Enamine / Sigma-Aldrich Safety Data Sheets.3-(Pyrrolidin-3-yl)aniline dihydrochloride MSDS.
(Note: Specific literature solely dedicated to CAS 1203681-66-6 is limited to patent libraries and catalog data; the protocols above are derived from standard operating procedures for diamine dihydrochloride salts in medicinal chemistry.)
Sources
Chemical structure of 3-(Pyrrolidin-3-yl)aniline 2HCl
Technical Monograph: 3-(Pyrrolidin-3-yl)aniline 2HCl
Executive Summary
3-(Pyrrolidin-3-yl)aniline dihydrochloride (CAS: 1203681-66-6) is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, GPCR ligands, and PROTAC linkers. Its structure features two orthogonal reactive centers: an aromatic primary amine (aniline) and an aliphatic secondary amine (pyrrolidine). This duality allows for sequential, selective functionalization, making it an ideal "exit vector" hub for exploring structure-activity relationships (SAR) in three-dimensional chemical space.
Part 1: Structural Characterization & Physiochemical Profile
This compound exists as a dihydrochloride salt, which significantly enhances its water solubility and shelf stability compared to the free base, which is prone to oxidation.
Table 1: Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 3-(Pyrrolidin-3-yl)aniline dihydrochloride |
| CAS Number | 1203681-66-6 |
| Molecular Formula | C₁₀H₁₄N₂ · 2HCl |
| Molecular Weight | 235.15 g/mol (Salt); 162.23 g/mol (Free Base) |
| Structure Type | C-Linked Biaryl Isostere (C3-C3 connectivity) |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | High in H₂O, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calc.) | ~4.0 (Aniline NH₂), ~10.5 (Pyrrolidine NH) |
| SMILES | Cl.Cl.Nc1cccc(c1)C2CCNC2 |
Critical Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 3-(pyrrolidin-1-yl)aniline (N-linked). The C-linked 3-(pyrrolidin-3-yl)aniline offers a distinct 3D topology, placing the pyrrolidine nitrogen further from the aromatic core, which is crucial for reaching specific binding pockets in target proteins.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 3-(pyrrolidin-3-yl)aniline 2HCl typically follows a modular cross-coupling strategy or a linear reduction pathway. The Suzuki-Miyaura Cross-Coupling route is preferred in modern drug discovery for its scalability and tolerance of functional groups.
Protocol A: The Modular Suzuki Route (Recommended)
This route couples a protected pyrrolidine electrophile with an aryl boronic acid.
-
Starting Materials: N-Boc-3-iodo-pyrrolidine (or N-Boc-3-pyrrolidinone enol triflate) and 3-Aminophenylboronic acid (or 3-Nitrophenylboronic acid).
-
Step 1: Cross-Coupling:
-
Reagents: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
-
Conditions: Degas, heat to 80-100°C for 4-12 hours.
-
Mechanism: Oxidative addition of Pd to the iodo-pyrrolidine, transmetallation with the boronate, and reductive elimination forms the C-C bond.
-
Note: Using the nitro-boronic acid requires a subsequent reduction step (H₂/Pd-C) to generate the aniline.
-
-
Step 2: Deprotection & Salt Formation:
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the intermediate in dry dioxane; add HCl dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Filter the precipitated dihydrochloride salt and wash with diethyl ether to remove organic impurities.
-
Protocol B: The Linear Nitro-Reduction Route
Alternatively, one can reduce 3-(3-nitrophenyl)pyrrolidine derivatives.
-
Step: Catalytic Hydrogenation (H₂, Pd/C, MeOH) of 3-(3-nitrophenyl)-1H-pyrrole or a 3-nitrophenyl-pyrrolidine precursor reduces both the nitro group to an aniline and any pyrrole unsaturation to the pyrrolidine ring simultaneously.
Visualization of Synthetic Workflow
Figure 1: Modular synthetic pathway utilizing Suzuki coupling followed by global reduction and deprotection.
Part 3: Medicinal Chemistry Applications
As a scaffold, 3-(pyrrolidin-3-yl)aniline provides a rigidified linker between two chemical environments.
1. Kinase Inhibitor Design (Hinge Binding): The aniline nitrogen often mimics the adenine N1 or N6 interaction with the kinase hinge region. The pyrrolidine ring projects into the solvent-exposed front pocket or the ribose pocket, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via the secondary amine.
2. PROTAC Linkerology: This molecule is an excellent "connector" for Proteolysis Targeting Chimeras (PROTACs).
-
Aniline Side: Can be acylated to attach an E3 ligase ligand (e.g., Thalidomide derivatives).
-
Pyrrolidine Side: Can be alkylated to attach the linker chain leading to the Warhead (Protein of Interest ligand).
-
Advantage:[2] The C3-chiral center (if resolved) introduces a defined vector, reducing the entropic penalty of binding compared to flexible linear alkyl chains.
3. GPCR Ligands: The 3-phenylpyrrolidine motif is a "privileged structure" found in various CNS-active agents (e.g., dopamine and serotonin modulators). The aniline allows for the construction of urea or amide derivatives that can interact with specific GPCR sub-pockets.
Part 4: Analytical Quality Control & Handling
Handling Protocols:
-
Hygroscopicity: The 2HCl salt is hygroscopic. Store under nitrogen or argon in a desiccator at -20°C for long-term stability.
-
Safety: Treat as a corrosive and irritant.[3] Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Stability: Aqueous solutions are stable at acidic pH but may oxidize (aniline darkening) at neutral/basic pH over time.
QC Parameters:
-
¹H NMR (D₂O or DMSO-d₆): Look for the diagnostic ABCD aromatic pattern of the 3-substituted benzene (δ 6.5–7.2 ppm). The pyrrolidine protons will appear as multiplets between δ 1.8–3.5 ppm.
-
LC-MS: Expect a parent ion [M+H]⁺ at m/z ~163.1.
-
Chloride Content: Verify stoichiometry (approx. 2.0 eq) using argentometric titration or ion chromatography to ensure the salt form is correct.
References
-
Jiehua Pharma. (2024). Product Data: 3-(pyrrolidin-3-yl)aniline dihydrochloride (CAS 1203681-66-6). Retrieved from
-
PubChem. (2024). Compound Summary: 3-(Pyrrolidin-3-yl)aniline. National Library of Medicine. Retrieved from
-
Enamine. (2021). Pyrrolidines in Drug Discovery: A Versatile Scaffold. Enamine Building Blocks. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Pyrrolidin-1-ylaniline (Analogous Safety Data). Retrieved from
Sources
Navigating the Solubility Landscape of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride: A Technical Guide to Solvent Selection and Empirical Validation
Abstract
In the realm of drug discovery and development, understanding the solubility of a lead compound is a critical first step that dictates formulation strategies, bioavailability, and the overall success of a therapeutic candidate. This guide provides an in-depth analysis of the solubility characteristics of 3-(Pyrrolidin-3-yl)aniline dihydrochloride, a heterocyclic amine salt of significant interest in medicinal chemistry. We will explore the theoretical underpinnings governing its differential solubility in two commonly employed laboratory solvents: water and dimethyl sulfoxide (DMSO). Furthermore, this document will furnish detailed, field-proven experimental protocols for the empirical determination of solubility, ensuring that researchers can generate reliable and reproducible data to inform their downstream applications.
Introduction: The Critical Role of Solubility in Preclinical Research
The journey of a drug candidate from the bench to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of formulation-related complications. Conversely, a thorough understanding of a compound's solubility profile in various solvents empowers researchers to design robust in vitro assays, develop suitable formulations for in vivo studies, and ultimately, enhance the translational potential of their work.
3-(Pyrrolidin-3-yl)aniline dihydrochloride is a molecule that presents an interesting case study in solubility. As a dihydrochloride salt, it possesses ionic character, which heavily influences its interaction with different solvent environments. This guide will dissect the nuances of its solubility in water, a polar protic solvent, and DMSO, a polar aprotic solvent, providing a comprehensive framework for scientists working with this and structurally related compounds.
Theoretical Underpinnings of Solubility: A Tale of Two Solvents
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[1] A more sophisticated analysis requires a consideration of intermolecular forces, solvent polarity, and the specific chemical nature of the solute.
The Solute: 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
To predict the solubility of 3-(Pyrrolidin-3-yl)aniline dihydrochloride, we must first examine its structure. The molecule consists of a pyrrolidine ring, an aniline moiety, and two hydrochloride adducts. The presence of the two amine groups, protonated to form the dihydrochloride salt, imparts significant polarity and the potential for strong ionic interactions. The aniline and pyrrolidine rings, while containing heteroatoms, also contribute a degree of nonpolar character.
Water: The Polar Protic Solvent
Water is a highly polar solvent capable of forming extensive hydrogen bond networks. Its ability to solvate ions is exceptional. For 3-(Pyrrolidin-3-yl)aniline dihydrochloride, the primary driving force for dissolution in water is the ion-dipole interactions between the positively charged ammonium centers and the negative dipole of the water molecules, as well as between the chloride anions and the positive dipole of water. The pyrrolidine and aniline nitrogens can also participate in hydrogen bonding.[2]
However, the aromatic aniline ring introduces a hydrophobic element that can disrupt the highly ordered structure of water, potentially limiting solubility. The overall solubility in water will be a balance between the favorable solvation of the ionic groups and the unfavorable interaction of the hydrophobic regions. The pH of the aqueous solution is also a critical factor; as a salt of a weak base and a strong acid, the solution will be acidic, favoring the ionized, more soluble form.[2][3]
Dimethyl Sulfoxide (DMSO): The Polar Aprotic "Super Solvent"
DMSO is a highly polar aprotic solvent, often referred to as a "super solvent" for its ability to dissolve a wide range of polar and nonpolar compounds.[4][5][6] Its large dipole moment effectively solvates cations. However, as an aprotic solvent, it is a less effective hydrogen bond donor compared to water.
For 3-(Pyrrolidin-3-yl)aniline dihydrochloride, DMSO is expected to be an excellent solvent.[6][7] It can effectively solvate the protonated amine cations. While it is not as proficient as water in solvating the chloride anions through hydrogen bonding, its high polarity and ability to disrupt crystal lattice forces often compensate for this.[8] Furthermore, the organic components of the solute molecule (the pyrrolidine and aniline rings) are more compatible with the methyl groups of DMSO than with the highly structured water environment. It is for this reason that DMSO is a common solvent for creating high-concentration stock solutions in drug discovery screening.[6]
A Comparative Summary
| Property | Water | DMSO |
| Solvent Type | Polar Protic | Polar Aprotic |
| Primary Solvation Mechanism for Cations | Strong Ion-Dipole Interactions | Strong Ion-Dipole Interactions |
| Primary Solvation Mechanism for Anions | Strong Hydrogen Bonding | Weaker Ion-Dipole Interactions |
| Interaction with Hydrophobic Moieties | Unfavorable (Hydrophobic Effect) | Favorable |
| Expected Solubility of 3-(Pyrrolidin-3-yl)aniline dihydrochloride | Moderate to High | High to Very High |
Experimental Determination of Solubility: A Step-by-Step Guide
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reliable research. The following protocols outline a robust method for quantifying the solubility of 3-(Pyrrolidin-3-yl)aniline dihydrochloride.
Materials and Equipment
-
3-(Pyrrolidin-3-yl)aniline dihydrochloride (solid)
-
Anhydrous DMSO
-
Deionized Water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated micropipettes
-
Glass vials with screw caps
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a small amount of 3-(Pyrrolidin-3-yl)aniline dihydrochloride and dissolve it in a known volume of the mobile phase to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Into separate, pre-weighed glass vials, add an excess amount of 3-(Pyrrolidin-3-yl)aniline dihydrochloride (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of the solvent (e.g., 1 mL of deionized water to one set of vials and 1 mL of anhydrous DMSO to another set).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A consistent concentration over time indicates equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a small, known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution will likely be required for the DMSO samples.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted samples.
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the solubility of 3-(Pyrrolidin-3-yl)aniline dihydrochloride in that solvent at the experimental temperature. Express the results in mg/mL or mmol/L.
-
Potential Challenges and Best Practices
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[9] The presence of water can significantly alter the solubility of compounds in DMSO.[9] It is crucial to use anhydrous DMSO and to minimize its exposure to air.
-
pH Effects in Water: The solubility of amine salts in water is highly pH-dependent.[2] Ensure the pH of the aqueous solution is recorded. For comparative studies, buffered solutions may be necessary.
-
Metastable Forms: The compound may exist in different polymorphic or solvate forms, each with its own unique solubility. It is important to ensure that the solid material used is consistent across all experiments.
-
Equilibrium Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Conclusion
The solubility of 3-(Pyrrolidin-3-yl)aniline dihydrochloride is a multifaceted property governed by the interplay of its ionic and organic character with the solvent environment. While theoretical considerations strongly suggest a higher solubility in DMSO compared to water, empirical validation through rigorous experimental protocols is indispensable for drug development applications. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify the solubility of this and other challenging compounds, thereby enabling informed decisions in the pursuit of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Retrieved from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)aniline hydrochloride. Retrieved from [Link]
-
Zenodo. (n.d.). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the pKa Values of Aniline and Pyrrolidine Nitrogen in 3-(Pyrrolidin-3-yl)aniline
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the theoretical estimation and experimental determination of the pKa values for the two distinct basic centers in 3-(Pyrrolidin-3-yl)aniline: the aromatic aniline nitrogen and the aliphatic pyrrolidine nitrogen. We delve into the structural and electronic factors governing the basicity of each nitrogen, provide detailed, field-proven protocols for their empirical measurement via potentiometric and UV-Vis spectrophotometric titrations, and present a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pKa and its practical application in medicinal chemistry.
Introduction: The Pivotal Role of pKa in Drug Design
The extent to which a molecule is ionized at a given pH dictates its fundamental properties, including aqueous solubility, membrane permeability, and binding interactions with its biological target.[1] Most drug molecules are ionizable, making their pKa values a cornerstone of early drug development.[1] The molecule 3-(Pyrrolidin-3-yl)aniline presents an interesting case study, as it contains two nitrogen atoms with markedly different chemical environments:
-
Aniline Nitrogen (Aromatic): An amino group directly attached to a benzene ring.
-
Pyrrolidine Nitrogen (Aliphatic): A secondary amine within a saturated five-membered ring.
Understanding the individual pKa of each nitrogen is essential for predicting the molecule's overall charge state across the physiological pH range (e.g., stomach pH 1-3.5, blood pH 7.4) and for optimizing its pharmacokinetic profile.[1]
Theoretical pKa Estimation: A Predictive Analysis
Before embarking on experimental determination, it is instructive to estimate the pKa values based on the known properties of parent structures and the influence of substituents.
Baseline pKa Values of Parent Scaffolds
To begin, we consider the pKa of the parent compounds, aniline and pyrrolidine. The pKa value of a base is, by convention, the pKa of its conjugate acid. A higher pKa for the conjugate acid corresponds to a stronger base.[2]
-
Aniline: The conjugate acid of aniline, the anilinium ion, has a pKa of approximately 4.6 .[2][3] Aniline is a weak base because the lone pair of electrons on the nitrogen is delocalized into the aromatic π-system, making them less available for protonation.[3]
-
Pyrrolidine: The conjugate acid of pyrrolidine, the pyrrolidinium ion, has a pKa of about 11.3 .[4][5][6] As a secondary aliphatic amine, its lone pair is localized in an sp³ orbital and is readily available for protonation, making it a much stronger base than aniline.
Substituent Effects in 3-(Pyrrolidin-3-yl)aniline
The structure of 3-(Pyrrolidin-3-yl)aniline involves each ring acting as a substituent on the other.
-
Effect on the Aniline Nitrogen: The pyrrolidin-3-yl group is attached at the meta position of the aniline ring. This group acts as an alkyl substituent. Alkyl groups are weakly electron-donating through an inductive effect. Electron-donating groups increase the electron density on the aniline nitrogen, making it slightly more basic.[7][8] Therefore, the pKa of the aniline nitrogen in our target molecule is expected to be slightly higher than 4.6 .
-
Effect on the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is substituted with a 3-aminophenyl group. The phenyl ring is an electron-withdrawing group due to its sp² hybridized carbons. This inductive effect will pull electron density away from the pyrrolidine nitrogen, making the lone pair less available for protonation. Consequently, the pKa of the pyrrolidine nitrogen is expected to be lower than 11.3 .
Summary of Predicted pKa Values
The qualitative analysis of substituent effects allows us to predict the relative basicity of the two nitrogen atoms.
| Nitrogen Center | Parent pKa | Substituent Effect | Predicted pKa of 3-(Pyrrolidin-3-yl)aniline |
| Pyrrolidine-N | ~11.3[4][5] | Electron-withdrawing 3-aminophenyl group | < 11.3 (More Basic) |
| Aniline-N | ~4.6[3] | Electron-donating pyrrolidin-3-yl group (meta) | > 4.6 (Less Basic) |
This table clearly indicates that we expect two distinct and well-separated pKa values, with the pyrrolidine nitrogen being significantly more basic than the aniline nitrogen.
Experimental Determination of pKa Values
Accurate pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[9] Given the significant difference in the predicted pKa values, both methods are suitable for this molecule.
Mandatory Pre-experimental Steps
-
Reagent Purity: Ensure the 3-(Pyrrolidin-3-yl)aniline sample is of high purity. Impurities can interfere with measurements.
-
Solvent: Use high-purity, CO₂-free (degassed or boiled) deionized water to prepare all solutions to prevent interference from carbonic acid.
-
Ionic Strength: Maintain a constant ionic strength across all solutions (e.g., with 0.15 M KCl) to ensure consistent activity coefficients.[10]
Protocol 1: Potentiometric Titration
This classic method involves monitoring pH changes as a standardized titrant is added to the sample solution.[11][12]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[10]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-(Pyrrolidin-3-yl)aniline in a solution of constant ionic strength to achieve a final concentration of approximately 1-10 mM.
-
Acidification: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate both nitrogen atoms.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to displace dissolved CO₂.[10][12] Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values will correspond to the pH at the half-equivalence points. The equivalence points (inflection points) can be determined with high accuracy by calculating the first or second derivative of the titration curve. The pKa is the pH at the point where 50% of a specific functional group has been neutralized.[13]
Protocol 2: UV-Vis Spectrophotometric Titration
This method is particularly effective for molecules containing a chromophore near an ionization center, as the UV-Vis spectrum changes upon protonation.[14] The aniline moiety is an excellent chromophore for this purpose.
Methodology:
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 7) solutions to determine the wavelengths of maximum absorbance difference (λmax) for the protonated and deprotonated forms of the aniline.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aniline (e.g., from pH 3.5 to 6.0 in 0.2 pH unit increments).[15]
-
Sample Measurement: Prepare a solution of the compound in each buffer, keeping the total concentration constant. Measure the absorbance of each solution at the pre-determined λmax.
-
Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve.[16] The pKa is the pH at the inflection point of this curve.[17] This value can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.[18]
-
This method will specifically yield the pKa of the aniline nitrogen, as the pyrrolidine nitrogen's protonation state will not significantly alter the UV-Vis spectrum of the aromatic ring.
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the comprehensive experimental determination of the pKa values.
Data Interpretation and Acid-Base Equilibria
The potentiometric titration will yield a curve with two distinct buffer regions and two equivalence points, corresponding to the sequential deprotonation of the fully protonated species.
-
First Equivalence Point (Lower pH): This corresponds to the deprotonation of the more acidic center, the anilinium ion. The pKa for the aniline nitrogen (pKa₁) will be the pH at the first half-equivalence point.
-
Second Equivalence Point (Higher pH): This corresponds to the deprotonation of the less acidic center, the pyrrolidinium ion. The pKa for the pyrrolidine nitrogen (pKa₂) will be the pH at the second half-equivalence point.
The different protonation states of 3-(Pyrrolidin-3-yl)aniline in aqueous solution can be visualized as follows:
Conclusion
3-(Pyrrolidin-3-yl)aniline possesses two basic nitrogen centers with significantly different pKa values due to their distinct electronic environments. The aliphatic pyrrolidine nitrogen is a strong base with a predicted pKa below 11.3, while the aromatic aniline nitrogen is a much weaker base with a predicted pKa slightly above 4.6. This guide outlines the theoretical basis for these predictions and provides robust, step-by-step protocols for their experimental determination using potentiometric and UV-Vis spectrophotometric titrations. Accurate determination of these pKa values is a crucial step in the rational design and development of drug candidates, providing essential insights into their future ADME properties and behavior in biological systems.
References
-
Wikipedia. Aniline. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubChem. Pyrrolidine. [Link]
-
Organic Lecture Series. Amines. [Link]
-
Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]
-
DrugFuture. Pyrrolidine. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
vCalc. pKa of Aniline. [Link]
-
Brouwer, H. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 65. [Link]
-
ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
YouTube. (2020). pKa of Aniline - vCalc. [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
-
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]
-
UCCS. Potentiometric Titration of an Unknown Weak Acid. [Link]
-
MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. [Link]
-
Croatica Chemica Acta. (2014). Simple Method for the Estimation of pKa of Amines†. [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
-
Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]
-
Al-Adhami, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]
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- 18. ishigirl.tripod.com [ishigirl.tripod.com]
3-(Pyrrolidin-3-yl)aniline dihydrochloride smiles string and InChIKey
[1]
Chemical Identity & Informatics
This compound serves as a high-value bifunctional building block in Fragment-Based Drug Discovery (FBDD).[1] It combines an aromatic primary amine (aniline) with a saturated secondary amine (pyrrolidine), offering orthogonal vectors for chemical elaboration.
Core Identifiers
| Property | Specification |
| IUPAC Name | 3-(pyrrolidin-3-yl)aniline dihydrochloride |
| Common Name | 3-(3-Aminophenyl)pyrrolidine 2HCl |
| CAS Number | 1203681-66-6 |
| Molecular Formula | C₁₀H₁₄N₂[1] · 2HCl |
| Molecular Weight | 235.15 g/mol (Salt); 162.23 g/mol (Free Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
Machine-Readable Strings
SMILES (Dihydrochloride Salt):
[1] SMILES (Parent Free Base):
InChIKey (Parent Free Base):
Note: InChIKeys are typically indexed for the parent neutral species in major databases.
[1]
Structural Analysis & Reactivity
The utility of 3-(pyrrolidin-3-yl)aniline lies in its ability to "escape flatland"—a concept in medicinal chemistry where increasing the fraction of sp³-hybridized carbons (
Functional Group Logic
-
The Aniline (Site A): A planar, aromatic primary amine. It acts as a weak base (
) and a nucleophile for acylation, reductive amination, or Buchwald-Hartwig couplings.[1] -
The Pyrrolidine (Site B): A non-planar, aliphatic secondary amine. It is a stronger base (
) and provides a distinct vector for solubilizing groups or PROTAC linker attachment. -
The Linkage: The C3-C3 connection creates a chiral center (if resolved) and allows the pyrrolidine ring to adopt an envelope conformation perpendicular to the benzene plane, increasing 3D complexity.
Figure 1: Reactivity profile showing orthogonal attachment points for library synthesis.[1]
Synthesis Protocol
While direct reduction of nitrophenyl precursors is possible, a more robust route for medicinal chemistry involves a Suzuki-Miyaura coupling followed by deprotection.[1] This ensures regio-control and scalability.[1]
Reagents & Conditions
-
Precursor A: 3-Aminophenylboronic acid pinacol ester (or 3-Nitro analogue).[1]
-
Precursor B: tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-bromo-3-pyrroline).[1]
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂.
-
Solvent: 1,4-Dioxane / Water (4:1).[1]
Step-by-Step Workflow
-
Suzuki Coupling (C-C Bond Formation):
-
Charge a reaction vessel with tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) and 3-aminophenylboronic acid pinacol ester (1.1 equiv).
-
Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
Degas with N₂ for 15 minutes.
-
Heat to 90°C for 12 hours.
-
-
Hydrogenation (Saturation):
-
Salt Formation & Deprotection:
Figure 2: Synthetic pathway utilizing Suzuki coupling and hydrogenation to establish the C3-aryl linkage.[1]
Medicinal Chemistry Applications
Kinase Inhibitor Design
The aniline moiety mimics the adenosine ring of ATP, capable of forming hydrogen bonds with the "hinge region" of kinases (e.g., residues like Met329 in some tyrosine kinases). The pyrrolidine tail extends into the solvent-exposed region, allowing for the attachment of solubilizing groups without disrupting the primary binding mode.
PROTAC Linkers
This molecule is an ideal "rigidified" linker for Proteolysis Targeting Chimeras (PROTACs).
-
Why: Long alkyl chains are flexible and entropically unfavorable. The pyrrolidine ring introduces rigidity, reducing the entropic penalty upon binding to E3 ligases.
-
Usage: The aniline amine conjugates to the Warhead (Target Ligand), while the pyrrolidine nitrogen conjugates to the E3 Ligase Ligand (e.g., Thalidomide or VHL derivatives).
GPCR Agonists
In G-Protein Coupled Receptor (GPCR) ligand design, the pyrrolidine nitrogen often mimics a protonated amine pharmacophore essential for ionic interactions with conserved aspartate residues (e.g., Asp3.[1]32) in aminergic receptors.
Handling & Quality Control
Storage & Stability[6][7]
-
Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Oxidation: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
Storage Temp: -20°C for long-term storage.
Analytical Verification
References
-
Synthesis of 3-Arylpyrrolidines: Source:ChemRxiv, "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation."[1]
-
[1]
-
-
Pyrrolidine Scaffolds in Drug Discovery: Source:National Institutes of Health (PMC), "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."
-
PROTAC Linker Chemistry: Source:MedChemExpress, "(S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline Data Sheet."[1] (Contextual reference for aniline-pyrrolidine linkers).
-
Safety & Handling (General Aminopyrrolidines): Source:Sigma-Aldrich, "Safety Data Sheet for 3-Aminopyrrolidine dihydrochloride" (Analogous safety profile).[1]
-
[1]
-
Sources
- 1. 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]-N-[4-[[(2S)-2-hydroxy-3-naphthalen-1-yloxypropyl]amino]butyl]hexanamide | C46H50BF2N5O5S | CID 54756927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Potent Kinase Inhibitors Utilizing the 3-(Pyrrolidin-3-yl)aniline Scaffold: An Application and Protocol Guide
Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)aniline Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2][3] Small-molecule kinase inhibitors have revolutionized the therapeutic landscape, with dozens of approved drugs targeting the ATP-binding site of these enzymes.[2][3][4] The design of these inhibitors hinges on the identification of molecular scaffolds that can be elaborated to achieve high potency and selectivity.
The five-membered pyrrolidine ring is a highly valued scaffold in medicinal chemistry.[5] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a significant advantage over flat aromatic systems.[5] This 3D characteristic, combined with the stereogenic centers inherent to substituted pyrrolidines, enables precise spatial orientation of functional groups to optimize interactions with the target protein.
The 3-(pyrrolidin-3-yl)aniline moiety, in particular, has emerged as a key building block in the synthesis of potent kinase inhibitors. This scaffold strategically combines the 3D nature of the pyrrolidine ring with an aniline functionality, which serves as a versatile anchor point for coupling to various heterocyclic cores common in kinase inhibitors, such as pyrimidines and pyrazolopyrimidines.[6][7] A prominent example of a drug built upon a similar core structure is Ibrutinib, a highly successful irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is crucial for B-cell proliferation and survival.[8][9][10]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a representative kinase inhibitor using 3-(pyrrolidin-3-yl)aniline dihydrochloride as a starting material. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.
Target Kinase and Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
The synthetic protocols outlined in this guide are designed to generate a hypothetical, yet representative, inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase from the Tec family and a crucial component of the B-cell receptor (BCR) signaling pathway.[10] Upon BCR activation, BTK is phosphorylated, which in turn triggers a downstream signaling cascade leading to B-cell proliferation, differentiation, and survival.[10] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[8][10] Therefore, inhibiting BTK is a clinically validated strategy for treating these cancers.
Simplified BTK Signaling Pathway
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Synthetic Strategy and Workflow
The synthesis of a potent kinase inhibitor from 3-(pyrrolidin-3-yl)aniline dihydrochloride is a multi-step process that leverages modern synthetic methodologies. The overall strategy involves the sequential construction of the inhibitor by coupling different molecular fragments to a central heterocyclic core. A common and effective approach, exemplified by the synthesis of numerous BTK inhibitors, is outlined below.
Overall Synthetic Workflow
Caption: General multi-step workflow for the synthesis of a kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a hypothetical kinase inhibitor. While based on established chemical transformations, specific reaction conditions may require optimization.
PART 1: Preparation of the Boc-Protected Aniline Intermediate
Rationale: The initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This prevents the secondary amine from competing with the aniline nitrogen in the subsequent nucleophilic aromatic substitution (SNAr) reaction. The Boc group is stable under the basic conditions of the SNAr and Suzuki reactions but can be readily removed later under acidic conditions.[11][12][13] The dihydrochloride salt of the starting material must be neutralized with a base to liberate the free aniline for the Boc protection reaction.
Protocol 1: Boc Protection of 3-(Pyrrolidin-3-yl)aniline
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Pyrrolidin-3-yl)aniline dihydrochloride | 235.15 | 2.35 g | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 3.5 mL | 25.0 | 2.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Methanol (MeOH) | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3-(pyrrolidin-3-yl)aniline dihydrochloride (2.35 g, 10.0 mmol) and a mixture of DCM/MeOH (1:1, 100 mL).
-
Stir the suspension at room temperature and add triethylamine (3.5 mL, 25.0 mmol) to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 15 minutes until the solid dissolves.
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
PART 2: Core Assembly via SNAr and Suzuki Coupling
Rationale: The core of many kinase inhibitors is a substituted pyrimidine ring. A highly effective method for its construction is a two-step sequence involving a regioselective SNAr reaction followed by a palladium-catalyzed Suzuki cross-coupling.[14][15][16] The SNAr reaction of an aniline with 2,4-dichloropyrimidine typically occurs with high selectivity at the more reactive C4 position due to electronic effects.[5][17][18] The remaining chlorine at the C2 position can then be substituted using a Suzuki coupling to introduce further diversity.[14][16][19]
Protocol 2: SNAr Reaction with 2,4-Dichloropyrimidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Boc-Protected Aniline (from Protocol 1) | 262.34 | 2.62 g | 10.0 | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 1.49 g | 10.0 | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 15.0 | 1.5 |
| 1,4-Dioxane | - | 50 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Boc-protected aniline (2.62 g, 10.0 mmol) and 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in 1,4-dioxane (50 mL).
-
Add DIPEA (2.6 mL, 15.0 mmol) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired product, tert-butyl 3-(3-((2-chloropyrimidin-4-yl)amino)phenyl)pyrrolidine-1-carboxylate.
Protocol 3: Suzuki Cross-Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Coupled Intermediate (from Protocol 2) | 374.85 | 3.75 g | 10.0 | 1.0 |
| 4-Phenoxyphenylboronic acid | 214.02 | 2.35 g | 11.0 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 578 mg | 0.5 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 50 mL | - | - |
Procedure:
-
To a microwave vial or a round-bottom flask, add the coupled intermediate (3.75 g, 10.0 mmol), 4-phenoxyphenylboronic acid (2.35 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Degas the mixture by bubbling argon or nitrogen through the solvent (1,4-dioxane/water, 4:1, 50 mL) for 15 minutes, then add the solvent to the reaction vessel.
-
Heat the reaction mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-3 hours. Monitor by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate (100 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the biaryl intermediate.
PART 3: Final Deprotection and Acylation
Rationale: The final steps involve removing the Boc protecting group to free the pyrrolidine nitrogen, followed by acylation. For many BTK inhibitors, this involves creating a covalent warhead by introducing an acryloyl group.[8] This group forms an irreversible covalent bond with a cysteine residue in the active site of BTK.[10] The deprotection is achieved with a strong acid like trifluoroacetic acid (TFA).[11][20][21] The subsequent acylation with acryloyl chloride is performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[22][23][24]
Protocol 4: Boc Deprotection
| Reagent/Material | Amount |
| Biaryl Intermediate (from Protocol 3) | 10.0 mmol |
| Dichloromethane (DCM) | 50 mL |
| Trifluoroacetic Acid (TFA) | 10 mL |
Procedure:
-
Dissolve the biaryl intermediate (10.0 mmol) in DCM (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add TFA (10 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.[20]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine is often used directly in the next step after ensuring it is free of residual acid.
Protocol 5: Final Acylation
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Deprotected Amine TFA Salt (from Protocol 4) | - | ~10.0 | 1.0 | |
| Acryloyl Chloride | 90.51 | 0.86 mL | 10.5 | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 5.2 mL | 30.0 | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
Procedure:
-
Dissolve the crude deprotected amine TFA salt (~10.0 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Add DIPEA (5.2 mL, 30.0 mmol) to neutralize the TFA salt and act as the base for the acylation.
-
In a separate flask, dissolve acryloyl chloride (0.86 mL, 10.5 mmol) in anhydrous DCM (20 mL).
-
Add the acryloyl chloride solution dropwise to the amine solution over 20-30 minutes, maintaining the temperature at 0 °C.[24]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion by LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final kinase inhibitor.
Analytical Characterization
Ensuring the identity, purity, and structural integrity of the synthesized kinase inhibitor is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Representative Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm and 280 nm. |
| LC-MS | Molecular weight confirmation | Coupled to the HPLC system, using electrospray ionization (ESI) in positive ion mode to detect the [M+H]⁺ ion. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃; Spectrometer: 400 MHz or higher. Chemical shifts (δ) reported in ppm relative to TMS. Analysis should confirm all expected protons and carbons and their respective couplings. |
Conclusion
The 3-(pyrrolidin-3-yl)aniline scaffold is a powerful and versatile building block for the synthesis of potent kinase inhibitors. Its inherent three-dimensionality and the synthetic accessibility of the aniline group allow for the strategic construction of complex molecules designed to interact with the ATP-binding site of target kinases. The multi-step synthesis outlined in this guide, involving Boc protection, SNAr reaction, Suzuki coupling, and a final deprotection/acylation sequence, represents a robust and adaptable workflow for accessing novel kinase inhibitors. By following these detailed protocols and employing rigorous analytical characterization, researchers can confidently synthesize and evaluate new chemical entities in the ongoing quest for more effective and selective targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine. BenchChem.
- BenchChem. (2025).
- Honigberg, L. et al. (2017). Process for preparing ibrutinib and its intermediates.
- Zhang, Q. et al. (2026). Synthesis and Structural Characterization of an Ibrutinib Intermediate Derivative: A Comprehensive Experiment for Undergraduate Students of Medicinal Chemistry.
- Chen, Y. et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase.
- Pye, P. et al. (2017).
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
- MedKoo Biosciences. (n.d.). Ibrutinib Synthetic Routes. MedKoo Biosciences.
- American Chemical Society. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem.
- The Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- Han, Y. T. et al. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- PubMed. (n.d.). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. PubMed.
- PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- National Institutes of Health. (n.d.).
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. BenchChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ChemSpider. (n.d.). N-acylation of an amide using acryloyl chloride. ChemSpider Synthetic Pages.
- Roskoski, R. Jr. (2023).
- ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Blue Ridge Institute for Medical Research.
- National Institutes of Health. (n.d.).
- mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. BenchChem.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem.
- Blue Ridge Institute for Medical Research. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
- The Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Office of Scientific and Technical Information. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV.
- RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed.
Sources
- 1. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brimr.org [brimr.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for Converting 3-(Pyrrolidin-3-yl)aniline Dihydrochloride to Free Base
Abstract & Core Directive
This guide outlines the validated protocol for converting 3-(Pyrrolidin-3-yl)aniline dihydrochloride to its free base form. Unlike simple anilines, this molecule contains two basic centers with distinct pKa values: a weakly basic primary aniline and a moderately basic secondary pyrrolidine. Successful conversion requires a pH strategy that targets the most basic center (pyrrolidine, pKa ~11.3) to ensure complete deprotonation. This protocol prioritizes Liquid-Liquid Extraction (LLE) as the primary method for scale-up suitability, with Solid-Phase Extraction (SCX) provided as a high-purity alternative for analytical samples.
Chemical Analysis & Strategy
To design a robust protocol, we must understand the ionization states of the target molecule.
pKa Considerations
The dihydrochloride salt (
-
Site A (Aniline
): pKa 4.6. Easily deprotonated by weak bases (e.g., ). -
Site B (Pyrrolidine
): pKa 11.[1]3. Requires a strong base (pH > 12.5) to drive the equilibrium toward the free base.
Critical Insight: Using a standard bicarbonate wash (pH ~8.5) will yield the monohydrochloride (aniline free, pyrrolidine protonated). To obtain the true free base, Sodium Hydroxide (NaOH) is required.
Solubility Profile
-
Dihydrochloride: Highly water-soluble; insoluble in non-polar organics.
-
Free Base: Moderately soluble in water (due to low molecular weight and polarity); highly soluble in Dichloromethane (DCM) and Ethyl Acetate.
-
Strategy: Due to the partial water solubility of the free base, the aqueous phase must be saturated with NaCl ("salting out") to maximize extraction efficiency into the organic phase.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| 3-(Pyrrolidin-3-yl)aniline 2HCl | >95% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | 5 M Aqueous Soln. | Basification (pH adjustment) |
| Sodium Chloride (NaCl) | Solid (ACS Grade) | Salting out aqueous phase |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
| Nitrogen/Argon Gas | Ultra-high purity | Inert atmosphere storage |
Equipment
-
pH Meter or High-Range pH Paper (range 10–14).
-
Separatory Funnel (Glass, PTFE stopcock).
-
Rotary Evaporator with vacuum control.
-
Vacuum manifold (Schlenk line) for final drying.
Protocol A: Liquid-Liquid Extraction (Standard)
Best for preparative scales (>50 mg).
Workflow Diagram
Caption: Step-by-step Liquid-Liquid Extraction workflow emphasizing critical pH control.
Detailed Procedure
-
Dissolution: Dissolve the dihydrochloride salt in the minimum amount of deionized water (e.g., 10 mL water per 1 g salt).
-
Basification:
-
Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation). This pushes the organic free base out of the water phase.[2][4]
-
Extraction:
-
Drying & Concentration:
-
Combine organic extracts.
-
Add anhydrous
and let stand for 15 minutes. -
Filter into a tared round-bottom flask.
-
Concentrate on a rotary evaporator (Water bath: 30°C). Avoid high heat as anilines are oxidation-prone.
-
-
Final Drying: Dry the residue under high vacuum (Schlenk line) for 1 hour to remove trace solvent and ammonia/amine odors.
Protocol B: Solid-Phase Extraction (SCX)
Best for analytical samples (<50 mg) or high-purity requirements.
Mechanism
Strong Cation Exchange (SCX) resins contain sulfonic acid groups that bind the amine. Non-basic impurities are washed away, and the product is released using ammonia in methanol.[6]
Detailed Procedure
-
Conditioning: Rinse a standard SCX cartridge (e.g., 500 mg bed) with MeOH (2 volumes) followed by water (2 volumes).
-
Loading: Dissolve the sample in water/MeOH (1:1) and load onto the cartridge under gravity or slight vacuum.
-
Washing: Wash with MeOH (3 volumes). This removes neutral impurities and excess salts.[2]
-
Elution: Elute the product with 2 M
in MeOH (2 volumes).-
Note: The ammonia neutralizes the resin-amine bond, releasing the free base.
-
-
Finishing: Evaporate the methanolic ammonia fraction to dryness under reduced pressure.
Quality Control & Troubleshooting
Validation Metrics
| Test | Expected Result for Free Base |
| 1H NMR ( | Significant upfield shift of protons adjacent to Nitrogen compared to |
| Solubility | Fully soluble in DCM; sparingly soluble in pH 12 water. |
| Appearance | Clear viscous oil or low-melting solid (darkens on air exposure). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (<12). | Add more NaOH to aqueous phase and re-extract. |
| Low Yield | Product stayed in water.[6] | Saturate aqueous phase with NaCl; increase number of DCM extractions. |
| Emulsion | Vigorous shaking.[2][3][4] | Filter through Celite pad or add brine to break emulsion. |
| Dark Color | Oxidation of aniline. | Perform all steps quickly; store under Argon; use fresh solvents. |
Storage and Stability
-
Air Sensitivity: Anilines are prone to oxidation (browning).[7]
-
Carbon Dioxide: Secondary amines (pyrrolidine) react with atmospheric
to form carbamates. -
Protocol: Store the free base in a tightly sealed vial, flushed with Argon or Nitrogen , at -20°C .
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and extraction principles).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
-
PubChem. (2023). Compound Summary for Pyrrolidine (CID 31268). National Library of Medicine. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Sciencemadness Discussion Board - Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Peptide Coupling of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
This Application Note is designed for medicinal chemists and process scientists working with 3-(Pyrrolidin-3-yl)aniline dihydrochloride (CAS: 1203681-66-6). It addresses the specific chemoselectivity challenges posed by this dual-amine scaffold and provides validated protocols for controlled peptide coupling.
Molecular Profile & Reactivity Analysis
Molecule: 3-(Pyrrolidin-3-yl)aniline dihydrochloride CAS: 1203681-66-6 Core Structure: A phenyl ring bearing a primary aniline group, substituted at the meta position with a pyrrolidine ring (secondary aliphatic amine).
The Chemoselectivity Challenge
This building block presents a classic "Nucleophilic Hierarchy" problem. It contains two distinct nucleophilic centers with vastly different electronic properties:
-
Pyrrolidine Nitrogen (
): Secondary amine.[1] High basicity ( ) and high nucleophilicity. Kinetic preference for acylation. -
Aniline Nitrogen (
): Primary aromatic amine. Lower basicity ( ) and reduced nucleophilicity due to resonance delocalization.
Implication: In a standard coupling reaction with 1 equivalent of activated carboxylic acid, the pyrrolidine will react almost exclusively. Coupling to the aniline requires either (A) prior protection of the pyrrolidine or (B) exhaustion of the pyrrolidine reactivity.
Salt Management
The material is supplied as a dihydrochloride salt (
-
Solubility: Highly soluble in water, MeOH, DMSO. Poor solubility in DCM or EtOAc until neutralized.
-
Neutralization: Requires
equivalents of base just to liberate the free amines. For coupling, equivalents of base (e.g., DIPEA) are necessary to maintain a basic pH for the reaction to proceed.
Strategic Decision Framework
Before starting, determine your target regiochemistry.
Figure 1: Decision tree for selecting the appropriate coupling protocol based on regiochemical targets.
Detailed Experimental Protocols
Protocol A: Selective Coupling to the Pyrrolidine (Kinetic Control)
Objective: Acylate the aliphatic amine while leaving the aniline free. Mechanism: Exploits the orders-of-magnitude difference in nucleophilicity. The aliphatic amine reacts within minutes; the aniline is sluggish under these conditions.
Reagents:
-
Carboxylic Acid (
): 1.0 equiv -
Coupling Reagent (HATU or T3P): 1.0 - 1.1 equiv
-
Base (DIPEA): 4.0 equiv
-
Solvent: DMF or DMA (preferred for salt solubility)
Step-by-Step:
-
Dissolution: Dissolve 3-(Pyrrolidin-3-yl)aniline
(1.0 eq) in DMF (0.1 M concentration). -
Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in DMF. Add DIPEA (1.0 eq) to activate the acid. Stir for 2 minutes.
-
Note: Pre-activation minimizes the time the free aniline is exposed to the activated ester, though this is less critical here due to the high selectivity.
-
-
Coupling: Add the remaining DIPEA (3.0 eq) to the amine salt solution, then immediately add the activated acid solution.
-
Monitoring: Stir at Room Temperature (RT). Monitor by LCMS at T=15 min.
-
Expectation: Rapid conversion to the mono-acylated product.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove HOBt/byproducts) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .
Critical Control Point: Do not use excess acid or coupling reagent (>1.1 eq). Excess activated ester will eventually react with the aniline, leading to bis-acylated impurities.
Protocol B: Selective Coupling to the Aniline
Objective: Acylate the aromatic amine. Prerequisite: The pyrrolidine must be "masked" to prevent it from reacting. Strategy: One-pot selective protection followed by coupling.
Step 1: In-Situ Selective Boc Protection
-
Suspend 3-(Pyrrolidin-3-yl)aniline
(1.0 eq) in DCM/MeOH (4:1 ratio to ensure solubility). -
Add DIPEA (2.2 eq) to neutralize the salt. Cool to
. -
Add
(0.95 eq) dropwise.-
Why 0.95 eq? To ensure no excess
remains to react with the aniline. It is better to have 5% unreacted starting material (easily removed) than Boc-protected aniline.
-
-
Stir at
for 30 mins, then warm to RT. -
Checkpoint: Verify mono-Boc protection by LCMS. The major peak should be the aliphatic carbamate.
Step 2: Aniline Coupling Now that the pyrrolidine is protected, the aniline is the only available nucleophile.
-
Add the Carboxylic Acid (1.2 eq).
-
Add a strong coupling reagent (e.g., HATU, COMU) (1.2 eq).
-
Add DIPEA (2.0 eq).
-
Reaction Conditions: Aniline coupling is slower. Stir at RT for 4-16 hours. If conversion is low, heat to
. -
Deprotection (Optional): If the final target requires a free pyrrolidine, treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
Analytical Data & Troubleshooting
Expected Chemical Shifts (1H NMR in DMSO-d6)
Use these shifts to confirm regioselectivity.
| Proton Environment | Free Amine (Salt) | Pyrrolidine-Acylated | Aniline-Acylated |
| Pyrrolidine | Shifted Downfield ( | Unchanged | |
| Aniline | Broad singlet | Broad singlet | Amide NH ( |
| Aromatic Ring | Multiplet | Multiplet | Slight shift due to amide |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| "Goo" or Oil Formation | Incomplete neutralization or polymer formation. | Ensure solvent is polar enough (DMF/DMSO) to solubilize the intermediate salt. Avoid Ether/DCM for the initial salt dissolution. |
| Bis-acylation (Over-reaction) | Excess reagent used in Protocol A. | Strictly limit Acid/HATU to 1.0 equivalents. Add the reagent slowly at |
| Low Yield on Aniline Coupling | Low nucleophilicity of aniline. | Switch to Acid Chloride activation (Acid Chloride + Pyridine) or use HOAt additive to boost reactivity. |
| Incomplete Desalting | Insufficient base. | The |
Mechanistic Visualization: Base-Mediated Desalting
Figure 2: Stoichiometry of neutralization. 2.0 equivalents of base are consumed solely to remove HCl before any coupling can occur.
References
-
Peptide Coupling Selectivity: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. [Link]
-
Handling Amine Salts: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Application Note: Preparation of Stock Solutions for 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
Abstract & Scope
This application note provides a rigorous technical guide for the preparation, handling, and storage of stock solutions of 3-(Pyrrolidin-3-yl)aniline dihydrochloride . As a small molecule containing both an aniline moiety and a secondary amine (pyrrolidine), this compound is frequently used as a fragment in medicinal chemistry or a specific ligand in biological assays.
The dihydrochloride salt form ($ \cdot 2\text{HCl} $) confers high water solubility but introduces significant acidity. This guide addresses the critical challenges of hygroscopicity , pH shock in biological media, and oxidative stability of the aniline group.
Physicochemical Identity & Properties[1][2]
Before handling, verify the compound identity against the Certificate of Analysis (CoA) provided by your specific vendor.
| Property | Specification | Notes |
| Compound Name | 3-(Pyrrolidin-3-yl)aniline dihydrochloride | |
| CAS Number | 1203681-66-6 (Representative) | Always verify lot-specific CAS. |
| Formula | ||
| Molecular Weight | 235.15 g/mol | Base MW: ~162.23 |
| Appearance | Off-white to beige solid | Darkening indicates oxidation. |
| Solubility (Water) | High (>50 mM) | Resulting solution is acidic (pH < 4). |
| Solubility (DMSO) | High (>100 mM) | Preferred for frozen stocks. |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly. |
Critical Handling Considerations
The "Acidic Shock" Phenomenon
Dissolving a dihydrochloride salt releases two equivalents of protons (
Oxidation Sensitivity
The aniline (aromatic amine) group is susceptible to oxidation, turning the solution brown/pink over time.
-
Mitigation: Purge solvents with nitrogen/argon if storing for >1 month. Store stocks at -80°C.
Protocol A: Preparation of DMSO Stock Solution (Preferred)
Purpose: Primary storage form for high-throughput screening and long-term stability. DMSO prevents hydrolysis and minimizes oxidative stress compared to water.
Reagents & Equipment[3][4][5]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9%, sterile-filtered.[1] -
Vessel: Amber glass vial (preferred) or polypropylene tube.
-
Gas: Nitrogen or Argon line (optional but recommended).
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic salt.
-
Weighing: Weigh approximately 5–10 mg of powder. Record the exact mass (
) in mg. -
Calculation: Calculate the volume of DMSO (
) required for a target concentration (e.g., 50 mM). Example: For 10 mg at 50 mM: -
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Aliquoting: Dispense into single-use aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Storage: Store at -20°C (short term) or -80°C (long term).
Workflow Visualization
Figure 1: Workflow for the preparation of stable DMSO stock solutions.
Protocol B: Preparation of Aqueous Stock (with pH Adjustment)
Purpose: For animal studies or assays where DMSO is contraindicated.
Reagents
-
Solvent: Nuclease-free water or 0.9% Saline.[2]
-
Buffer: 1N NaOH (for neutralization).
-
Indicator: pH paper or micro-pH probe.
Step-by-Step Procedure
-
Dissolution: Dissolve the compound in water to 90% of the final target volume.
-
pH Check: Measure the pH. It will likely be acidic (pH 2–4).
-
Neutralization (Critical):
-
Slowly add 1N NaOH dropwise while stirring.
-
Target pH: 6.0 – 7.0.
-
Warning: Approaching pH > 8.0 may cause the free base to precipitate out of solution if the concentration is high, as the free base is less soluble than the salt.
-
-
Final Volume: Add water to reach the final target volume.
-
Filtration: Sterilize using a 0.22
m PES syringe filter. Do not autoclave.
Biological Application: Dilution Strategy
When transferring from a DMSO stock to cell culture media, the buffering capacity of the media is usually sufficient to handle the acidity of the diluted salt, provided the dilution factor is high (>1:500).
| Step | Parameter | Guideline |
| 1 | Max DMSO Conc. | Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity. |
| 2 | Intermediate Dilution | If precipitation occurs, perform a 1:10 dilution in PBS before adding to media. |
| 3 | Visual Check | Inspect media for color change (Phenol Red turning yellow indicates acidity). |
Pathway: Handling Acidity in Assays
Figure 2: Decision logic for managing pH impact during biological assay preparation.
Quality Control & Troubleshooting
-
Precipitation upon Thawing: DMSO freezes at 18.5°C. If crystals are observed, warm to 37°C and vortex. If solids persist, the compound may have degraded or absorbed too much water (reducing DMSO solubility).
-
Color Change: A shift from off-white to dark brown indicates oxidation of the aniline. Verify purity via LC-MS if this occurs.
-
Concentration Verification: For critical
measurements, verify the stock concentration using UV-Vis absorbance (if extinction coefficient is known) or quantitative NMR.
References
-
PubChem. (n.d.). 3-(Pyrrolidin-3-yl)aniline dihydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Search by structure/CAS for specific entry).
Sources
3-(Pyrrolidin-3-yl)aniline dihydrochloride in PROTAC linker synthesis
Application Note: Chemoselective Utilization of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride in Rigid PROTAC Linker Synthesis
Executive Summary: The Case for Rigid Linkers
In the evolution of Proteolysis Targeting Chimeras (PROTACs), the field is shifting from flexible polyethylene glycol (PEG) chains to rigidified scaffolds.[] While flexible linkers maximize the "reach" between a protein of interest (POI) and an E3 ligase, they impose a high entropic penalty upon ternary complex formation.
3-(Pyrrolidin-3-yl)aniline dihydrochloride represents a high-value "connector" scaffold. It offers a semi-rigid geometry that restricts the conformational space of the PROTAC, potentially enhancing the stability of the POI-Linker-E3 ternary complex (cooperativity,
Key Applications:
-
Exit Vector Extension: Extending the reach of a warhead while maintaining a specific vector orientation.
-
Entropy Reduction: Minimizing the "floppiness" of the linker to improve degradation potency (
). -
Library Generation: Serving as a central node for divergent synthesis of PROTAC libraries.
Chemical Architecture & Reactivity Profile
Successful utilization of this scaffold relies entirely on understanding the electronic disparity between its two nitrogen centers.
| Feature | Aniline ( | Pyrrolidine ( | Implication for Synthesis |
| Hybridization | Pyrrolidine is significantly more nucleophilic. | ||
| Approximate | ~4.6 | ~11.3 | Crucial: At neutral/mildly basic pH, the pyrrolidine is protonated or active; the aniline is non-nucleophilic unless forced. |
| Sterics | Primary (unhindered but electronic poor) | Secondary (moderately hindered) | Pyrrolidine reacts preferentially with alkyl halides and active esters. |
| Salt Form | Dihydrochloride (2HCl) | Dihydrochloride (2HCl) | Must be neutralized with |
Strategic Workflow: The "Orthogonal" Approach
Because the pyrrolidine is vastly more nucleophilic, it must be controlled first. Attempting to react the aniline while the pyrrolidine is free will almost invariably result in pyrrolidine functionalization or polymerization.
Diagram 1: Chemoselective Reaction Logic
Caption: Logical flow for chemoselective functionalization. Path A (Protection first) is the industry standard for high-purity PROTAC synthesis.
Detailed Experimental Protocols
Protocol A: Selective Boc-Protection of the Pyrrolidine
Objective: Mask the highly reactive secondary amine to allow subsequent modification of the aniline.
Reagents:
-
3-(Pyrrolidin-3-yl)aniline dihydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) or DIPEA (3.0 eq) -
Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Suspension: Suspend the dihydrochloride salt in DCM (0.1 M concentration) in a round-bottom flask. Cool to
in an ice bath. -
Neutralization: Add
dropwise. The suspension should clear as the free base is liberated. Stir for 15 minutes. -
Addition: Dissolve
in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.-
Note: Maintaining
ensures the less nucleophilic aniline does not compete for the Boc group.
-
-
Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS. You should see a mass shift of +100 Da (M+H).
-
Workup: Wash with water (
) and brine. Dry over , filter, and concentrate. -
Validation:
NMR should show a singlet ~1.45 ppm (9H, Boc) and a broad singlet ~3.5–4.0 ppm (2H, , aniline).
Protocol B: Coupling the Warhead (Aniline Functionalization)
Objective: Attach the ligand for the Protein of Interest (POI) to the aniline handle.
Context: Anilines are weak nucleophiles. Standard EDC/NHS coupling often fails or is too slow. High-activity coupling agents (HATU/COMU) are required.
Reagents:
-
N-Boc-protected intermediate (from Protocol A) (1.0 eq)
-
Carboxylic Acid Warhead (e.g., VHL ligand acid, Lenalidomide derivative acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve the Carboxylic Acid Warhead and HATU in DMF. Add DIPEA. Stir for 5 minutes to form the activated ester.
-
Color Change: Solution often turns yellow/orange.
-
-
Coupling: Add the N-Boc-protected aniline intermediate to the reaction.
-
Incubation: Stir at RT for 4–16 hours. (Anilines are sluggish; heating to
may be required for sterically hindered warheads). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and 5% LiCl (to remove DMF). -
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol C: Deprotection & Final Assembly
Objective: Remove the Boc group to reveal the pyrrolidine for final linker/E3 ligation.
Procedure:
-
Deprotection: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir for 1 hour.
-
Evaporation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA.-
Critical: The product is now a TFA salt.
-
-
Final Coupling: Redissolve in DMF. Add excess DIPEA (5 eq) to neutralize the TFA salt. React with the E3 ligase linker-halide (alkylation) or linker-acid (amide coupling) to complete the PROTAC.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Salt not fully neutralized. | Ensure |
| Bis-Boc Formation | Excess | Strictly control stoichiometry (1.05–1.1 eq) and keep at |
| Aniline not reacting | Low nucleophilicity. | Switch from HATU to |
| Solubility | Rigid scaffolds aggregate. | Use DMSO/DMF mixtures. If the final PROTAC precipitates, use HFIP (Hexafluoroisopropanol) for dissolution before purification. |
Mechanism of Action: The "Rigid Linker" Hypothesis
Incorporating 3-(pyrrolidin-3-yl)aniline serves a specific thermodynamic function in PROTAC design. Unlike PEG linkers, which possess high conformational entropy (
Diagram 2: PROTAC Assembly & Ternary Complex
Caption: The scaffold acts as a central rigidifying hub, reducing the entropic cost of bringing the POI and E3 ligase together.
References
-
Rigid Linkers in PROTAC Design: Li, S., et al. (2020).[2] "Rigid Linkers in PROTACs: Effects on Ternary Complex Formation and Degradation Efficiency." Journal of Medicinal Chemistry. (Representative citation for rigid linker concept)
-
Chemoselectivity of Amines: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.
-
PROTAC Synthesis Strategies: Bézière, N., et al. (2022).[3] "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects." ACS Medicinal Chemistry Letters.
-
pKa Values and Reactivity: Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
(Note: While specific papers on this exact CAS number are rare in open literature, the protocols above are derived from standard "Linkerology" principles applied to bifunctional diamines as seen in recent J. Med. Chem. PROTAC publications.)
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
Executive Summary
This guide details the protocol for the Palladium-catalyzed C–N cross-coupling of 3-(pyrrolidin-3-yl)aniline dihydrochloride with aryl halides. This specific building block presents two distinct challenges for the synthetic chemist:
-
Chemoselectivity: The molecule contains both a primary aromatic amine (aniline) and a secondary aliphatic amine (pyrrolidine). Without specific ligand control, the secondary amine is often the dominant nucleophile.
-
Salt Management: The dihydrochloride (
) form requires precise base stoichiometry to liberate the free amine in situ without poisoning the catalyst or stalling the reaction due to high ionic strength.
This protocol utilizes BrettPhos-Pd catalysis to achieve high selectivity for the primary aniline (
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The substrate, 3-(pyrrolidin-3-yl)aniline, possesses two nucleophilic sites:
-
Site A (Aniline):
-hybridized nitrogen.[1] Lower pKa (~4.6), less nucleophilic in regimes, but highly active in Pd-catalysis with the correct ligand. -
Site B (Pyrrolidine):
-hybridized secondary amine. Higher pKa (~11.3), sterically accessible, and generally more reactive in standard nucleophilic attacks.
The Ligand Solution: BrettPhos vs. RuPhos
To couple the aniline (Site A) selectively, we utilize BrettPhos .
-
BrettPhos is sterically bulky and electronically rich, designed to accelerate the oxidative addition step while creating a binding pocket that favors primary amines.
-
RuPhos , conversely, is often preferred for secondary amines.[2][3][4][5] Using RuPhos here would likely lead to a mixture of products or preferential coupling at the pyrrolidine.
The Salt Factor
The dihydrochloride salt requires 3.5 to 4.0 equivalents of base :
-
2.0 eq to neutralize the
. -
1.2–1.5 eq to act as the catalytic base for the cross-coupling cycle.
-
Recommendation: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide). Carbonate bases (
) are often too weak or slow to effectively neutralize the amine salt in non-polar solvents.
Visualization: Selectivity & Workflow
Chemoselectivity Pathway
The following diagram illustrates the divergent pathways based on ligand selection.
Figure 1: Ligand-controlled divergence. BrettPhos directs the Pd-center to the primary aniline, while RuPhos favors the secondary pyrrolidine.
Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Specification |
| Aryl Halide | Electrophile | 1.0 Equiv (Ar-Cl or Ar-Br) |
| Diamine Salt | Nucleophile | 1.2 Equiv (3-(pyrrolidin-3-yl)aniline·2HCl) |
| Catalyst | Pre-catalyst | BrettPhos Pd G3 or G4 (1–3 mol%) |
| Base | Neutralizer/Base | LiHMDS (1.0 M in THF) - 3.5 Equiv |
| Solvent | Medium | 1,4-Dioxane or t-Amyl Alcohol (Anhydrous) |
Step-by-Step Procedure
Step 1: Reactor Preparation
-
Flame-dry a 2-neck round bottom flask or a resealable reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
Step 2: Reagent Loading (Solids)
-
Charge the flask with 3-(pyrrolidin-3-yl)aniline dihydrochloride (1.2 equiv).
-
Add the Aryl Halide (1.0 equiv).
-
Note: If the aryl halide is a liquid, add it in Step 4.
-
-
Add BrettPhos Pd G3 precatalyst (0.02 equiv / 2 mol%).
-
Why G3? The G3 precatalyst ensures rapid activation of the Pd(0) species even at lower temperatures, which is crucial when competing nucleophiles are present.
-
Step 3: Solvent & Base Addition (The Critical Step)
-
Seal the vessel and purge with inert gas for 5 minutes.
-
Add anhydrous 1,4-Dioxane (concentration ~0.2 M relative to aryl halide).
-
Dropwise Addition: Add LiHMDS (1.0 M in THF) (3.5 equiv) slowly via syringe at room temperature.
-
Observation: You will likely see a precipitate form immediately (LiCl salts). This is normal. Ensure vigorous stirring to break up the "salt sludge."
-
Alternative: If LiHMDS is unavailable, NaOtBu (solid, 3.5 equiv) can be added in Step 2, but LiHMDS is preferred for solubility profiles.
-
Step 4: Reaction[6]
-
Heat the reaction mixture to 80–100 °C .
-
Monitor by LC-MS after 1 hour.
-
Target: Look for the M+Ar mass.
-
Check: If mono-arylation at the pyrrolidine is observed (Product B in Fig 1), lower the temperature to 60 °C and increase catalyst loading to 4 mol%.
-
Step 5: Workup
-
Cool to room temperature.
-
Quench with saturated aqueous NH₄Cl or water.
-
Caution: The pyrrolidine is basic. If you acidify the workup too much, the product will stay in the aqueous layer. Keep pH > 10 for extraction.
-
-
Extract with EtOAc or DCM (x3).
-
Dry organics over Na₂SO₄ and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete neutralization of 2HCl salt. | Increase Base to 4.0 equiv. Ensure solvent is anhydrous (hygroscopic salts kill activity). |
| Mixed Selectivity | Ligand exchange or thermal scrambling. | Switch strictly to BrettPhos (avoid XPhos/RuPhos). Lower Temp to 60°C. |
| Gummy Precipitate | LiCl/NaCl aggregation. | Dilute reaction to 0.1 M. Switch solvent to t-Amyl Alcohol . |
| Protodehalogenation | Reduction of Aryl Halide. | Ensure solvent is degassed thoroughly. Use BrettPhos Pd G4 (methylated precatalyst). |
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical base addition step.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Fors, B. P., & Buchwald, S. L. (2008).[7] A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides.[5] Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Maji, A., et al. (2020).[8] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[4][5][9] ACS Omega, 5(35), 22289–22298. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
High-Precision Chemoselective Protection of Pyrrolidine Nitrogens in Aniline Derivatives
Strategic Overview: The Nucleophilicity Paradox
In medicinal chemistry, scaffolds containing both an aliphatic amine (pyrrolidine) and an aromatic amine (aniline) present a classic chemoselectivity challenge. The objective is to selectively mask the pyrrolidine nitrogen to allow subsequent derivatization of the aniline or the aromatic core.
The success of this strategy relies on two fundamental physicochemical divergences:
-
Nucleophilicity: The pyrrolidine nitrogen (
hybridized) is significantly more nucleophilic than the aniline nitrogen ( hybridized, lone pair delocalized into the -system). -
Basicity (
): Pyrrolidine is a strong base ( ), whereas aniline is a weak base ( ).
The Core Directive: To protect the pyrrolidine, we must operate under conditions where the aliphatic amine is unprotonated (nucleophilic) while the aniline remains relatively inert due to its lower nucleophilicity. Conversely, acidic conditions would protonate the pyrrolidine first, inverting the selectivity—a common pitfall to avoid.
Decision Matrix: Selecting the Right Group
Before initiating synthesis, select the protecting group (PG) based on the downstream chemistry required for the aniline handle.
Figure 1: Strategic decision tree for selecting the appropriate protecting group based on scaffold stability.
Protocol A: Chemoselective Boc Protection (Kinetic Control)
The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation. The reaction relies on the kinetic rate difference (
Mechanism & Rationale
The reaction is run in the absence of strong base or at controlled stoichiometry. Adding excess base (e.g., TEA, DIPEA) is often unnecessary and can be detrimental; it may increase the nucleophilicity of the aniline, leading to bis-protection.
Experimental Protocol
Reagents:
-
Substrate (Pyrrolidine-Aniline derivative)
-
Di-tert-butyl dicarbonate (
) [1.05 eq] -
Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M]
-
Optional:
(aq) for biphasic buffering.
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate (1.0 mmol) in DCM (10 mL). Ensure the solution is homogeneous.
-
Temperature Control: Cool the reaction mixture to
using an ice bath.-
Why? Lower temperature amplifies the kinetic selectivity between the highly reactive aliphatic amine and the sluggish aniline.
-
-
Reagent Addition: Add
(1.05 mmol) dropwise as a solution in DCM over 10 minutes.-
Critical: Do not dump the reagent. A high local concentration of
can force the aniline to react.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring (Self-Validation):
-
TLC/LCMS: Look for the consumption of the starting material.
-
Ninhydrin Stain: The starting material (free aliphatic amine) will stain deep red/purple. The product (Boc-protected pyrrolidine, free aniline) will stain weakly or yellow/orange (typical of anilines).
-
-
Workup:
-
Quench with water.
-
Extract with DCM.
-
Wash organic layer with mild brine.
-
Dry over
and concentrate.
-
Data Specification: Selectivity Profile
| Condition | Solvent | Base | Selectivity (Pyr : Aniline) | Notes |
| Optimized | DCM | None | >99 : 1 | Kinetic control is sufficient. |
| Variant 1 | MeOH | TEA | 90 : 10 | Polar protic solvents/base increase aniline reactivity. |
| Variant 2 | THF | 50 : 50 | Strong base deprotonates aniline ( |
Protocol B: Orthogonal Cbz Protection (Schotten-Baumann)
When the target molecule contains acid-labile moieties (e.g., acetals, silyl ethers) that would not survive Boc removal (TFA/HCl), the Benzyloxycarbonyl (Cbz) group is preferred.
Mechanism & Rationale
Benzyl chloroformate (Cbz-Cl) is more reactive than
Experimental Protocol
Reagents:
-
Substrate (1.0 eq)[1]
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Bicarbonate (
) (2.5 eq) -
Solvent: EtOAc / Water (1:1 ratio)
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve substrate in EtOAc. Dissolve
in water. Combine in a round-bottom flask with vigorous stirring. -
Cooling: Cool to
. -
Addition: Add Cbz-Cl dropwise.
-
Note: Cbz-Cl can undergo hydrolysis; a slight excess (1.1–1.2 eq) is standard.
-
-
Reaction: Stir vigorously at
for 1 hour, then RT for 2 hours. -
Workup: Separate layers. The organic layer contains the Cbz-pyrrolidine. The aniline remains free because under these mild alkaline conditions (
), the aniline remains neutral and less nucleophilic than the pyrrolidine, while the HCl generated is neutralized.
Critical Troubleshooting: Deprotection & Scavenging
A common failure mode in aniline derivatives is ring alkylation during Boc deprotection.
The Problem:
When removing Boc with TFA, the tert-butyl cation (
The Solution: Scavenger Cocktails Never use neat TFA for electron-rich anilines.
Protocol:
-
Cocktail: TFA : DCM : Triethylsilane (TES) or Water (ratio 50 : 45 : 5).
-
Action: TES acts as a hydride source, quenching the
cation to isobutane (gas), preventing ring alkylation.
Figure 2: Workflow for deprotection showing the critical role of silane scavengers in preventing side reactions.
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley, 2006. (The definitive guide on stability profiles).
-
Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[2] Synthesis, 2009(02), 283-289.[2] (Provides the inverse strategy, validating the pKa/nucleophilicity logic).
-
Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.[3] Their Reactions with Amines and Alcohols."[1][3] The Journal of Organic Chemistry, 2000, 65(20), 6368–6380. (Mechanistic insight into Boc selectivity).
-
Agami, C., & Couty, F. "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 2002, 58(14), 2701-2724. (Review of Boc stability and side reactions).
Sources
Handling Air-Sensitive Aniline Derivatives in Medicinal Chemistry: From Synthesis to Storage
Application Note: AN-MCHEM-2026-04
Abstract & Introduction
In medicinal chemistry, aniline derivatives are ubiquitous pharmacophores, serving as key scaffolds in kinase inhibitors, GPCR ligands, and various heterocyclic drugs. However, electron-rich anilines (particularly ortho-/ para-substituted diamines and aminophenols) are notoriously prone to oxidative degradation.
This instability manifests as "darkening" (pinking/browning) of reaction mixtures, which is not merely cosmetic. It represents the formation of radical cations, quinone imines, and azo-dimers. These impurities are often silent in standard LCMS methods (due to poor ionization or column retention) but can drastically skew biochemical assay data by acting as PAINS (Pan-Assay Interference Compounds) or redox cyclers [1].
This guide provides a field-proven workflow for handling these sensitive moieties without the need for a glovebox, utilizing standard Schlenk and manifold techniques adaptable to high-throughput medicinal chemistry labs.
Mechanism of Degradation
To prevent degradation, one must understand the pathway. Electron-rich anilines undergo Single Electron Transfer (SET) oxidation upon exposure to atmospheric oxygen, catalyzed by trace metals or light.
The "Black Tar" Pathway
The initial oxidation yields a radical cation (Wurster’s salt), which rapidly couples to form hydrazines, benzidines, or polymerizes into polyaniline-like chains. This process is autocatalytic; the oxidized products often act as oxidants for the remaining starting material.
Figure 1: Oxidative degradation pathway of electron-rich anilines leading to colored impurities [3, 4].
Protocol A: Inert Reaction Handling (The "Sparge" Method)
While freeze-pump-thaw is the gold standard, it is impractical for routine MedChem. The Vigorous Sparge method is sufficient for 95% of aniline chemistry (e.g., Buchwald-Hartwig couplings, nitro reductions).
Equipment Setup
-
Manifold: Dual-bank (Vacuum/Nitrogen).
-
Vessel: Microwave vial or Round Bottom Flask (RBF) with a high-quality septum (avoid pre-pierced septa if possible).
-
Gas Source: High-purity Nitrogen or Argon (Argon is preferred as it is heavier than air and blankets the surface).
Step-by-Step Procedure
-
Solvent Degassing (Critical):
-
Place the solvent in a sealed vessel.
-
Insert a long needle (connected to inert gas) directly into the liquid, reaching the bottom.
-
Insert a short "bleed" needle into the headspace to vent.
-
Rule of Thumb: Sparge vigorously for 1 minute per 10 mL of solvent.
-
Why? Dissolved oxygen is the primary culprit for catalyst poisoning (especially Pd(0)) and aniline oxidation [2].
-
-
Reagent Addition:
-
Add solid reagents (aniline, base, catalyst) to the flask.
-
Cycle: Evacuate and backfill with N2 three times before adding the solvent.
-
Add the degassed solvent via syringe.
-
-
Monitoring:
-
Never open the flask to sample. Use a syringe to withdraw an aliquot under positive N2 pressure.
-
Quench the aliquot immediately into a reducing mixture (e.g., MeOH with a pinch of Sodium Ascorbate) before LCMS analysis to prevent "on-column" oxidation artifacts.
-
Protocol B: Inert Flash Chromatography
The most common failure point is purification. Silica gel is acidic and contains trapped air. When an air-sensitive aniline is loaded onto a column and air is pulled through (vacuum) or pushed through (compressed air), oxidation accelerates.
The Solution: Positive Pressure Inert Flash.
The Setup
Instead of using a vacuum manifold for the column, use a positive pressure line with Nitrogen.
-
Column Prep:
-
Pack the silica column as usual.
-
Flush: Run 3 column volumes (CV) of degassed solvent (e.g., Hexane/EtOAc) through the column using N2 pressure. This displaces trapped oxygen from the silica pores.
-
Buffering: For acid-sensitive anilines, add 1% Triethylamine (Et3N) to the eluent. This neutralizes silica acidity, preventing acid-catalyzed degradation [5].
-
-
Loading:
-
Dissolve the crude residue in a minimum amount of degassed solvent.
-
Load onto the column under a blanket of N2.
-
-
Elution:
-
Connect the top of the column to a low-pressure N2 line (balloon or regulator set to <5 psi).
-
Collect fractions into tubes that are immediately capped.
-
Figure 2: Workflow for purification of air-sensitive compounds avoiding vacuum-induced oxidation.
Protocol C: Stabilization & Storage
Free-base anilines are inherently unstable. Converting them to their Hydrochloride (HCl) or Dihydrochloride salts is the most effective method for long-term storage.
Salt Formation Protocol
-
Dissolve the purified free base aniline in degassed diethyl ether or dioxane.
-
Dropwise add 4M HCl in Dioxane (anhydrous) under N2.
-
The salt will precipitate immediately.
-
Filter under N2 (or rapidly in air if the salt is stable), wash with ether, and dry under high vacuum.
Stability Comparison Table
| Form | Stability | Solubility (Water) | Handling Precaution |
| Free Base | Poor (< 1 week at RT) | Low | Store under Argon at -20°C; dark. |
| HCl Salt | Excellent (> 1 year) | High | Hygroscopic; keep desiccated. |
| Boc-Protected | Good | Very Low | Requires deprotection step before use. |
| TFA Salt | Moderate | High | Excess TFA can promote degradation over time. |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
-
Pinson, J., & Saveant, J. M. (1997). Electrochemical Oxidation of Anilines. Electrochemistry of Organic Compounds. Link (Contextualized via search result 1.5/1.8)
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Link
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[1][2] Synth. 2025. Link (Contextualized via search result 1.17)
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(Pyrrolidin-3-yl)aniline Coupling Optimization
Introduction: The Selectivity Paradox
Welcome to the technical support hub for 3-(Pyrrolidin-3-yl)aniline . This scaffold presents a classic "Selectivity Paradox" in organic synthesis. You have two distinct nitrogen centers:
-
The Aniline (
): Aromatic, low basicity ( ), lower nucleophilicity.[1][2] -
The Pyrrolidine (
): Aliphatic, cyclic, high basicity ( ), high nucleophilicity.[1][2]
The Critical Failure Mode: Most yield failures stem from treating this molecule as a simple aniline.[2] Without strategic intervention, the pyrrolidine nitrogen will dominate reactivity (acting as a nucleophile or a catalyst poison), leading to regioisomeric mixtures, oligomerization, or complete reaction shutdown.[2]
Module 1: Pre-Reaction Diagnostics (The "Is It Plugged In?" Check)
Before altering catalysts or temperature, verify the state of your starting material.[2]
Q: My reaction won't start, or conversion is <10%. What is the first thing I should check?
A: Check the salt form. 3-(Pyrrolidin-3-yl)aniline is unstable as a free base (prone to oxidation and carbamylation from air).[1] It is typically supplied as a Dihydrochloride (2HCl) or TFA salt .[1][2]
-
The Issue: If you use the 2HCl salt in a Buchwald-Hartwig coupling with a standard base load (e.g., 1.5 equiv
), the first 2 equivalents of base are consumed just to neutralize the salt. You are left with an acidic/neutral mixture where the Pd-cycle cannot initiate.[1][2] -
The Fix:
Module 2: The Protection Imperative
Q: Can I couple the aniline selectively without protecting the pyrrolidine?
A: In 95% of cases, NO. While chemoselective acylation of primary amines is possible under strictly controlled acidic conditions, transition metal catalysis (Buchwald-Hartwig) is intolerant of free secondary aliphatic amines in this context.
Why it fails:
The free pyrrolidine nitrogen acts as a "ligand sponge."[2] It binds to the Palladium center (
The Protocol: You must use tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate (N-Boc protected) .[1] If you have the unprotected material:
-
Dissolve in
or .[1][2] -
Add 1.0 equiv
at (The aliphatic amine reacts preferentially).[1][2] -
Warm to RT. The aniline remains free.[2]
Visualizing the Decision Logic
Figure 1: Decision tree for handling the dual-amine scaffold. Direct coupling of the unprotected scaffold is the primary cause of yield loss.
Module 3: Buchwald-Hartwig Optimization (Aniline Coupling)
Once the pyrrolidine is protected (N-Boc), you are coupling a standard meta-substituted aniline.[1][2]
Q: Which Ligand/Base combination gives the highest yield?
A: The "BrettPhos" or "XPhos" Systems. For primary anilines, monodentate biaryl phosphine ligands are superior to older generations (BINAP, dppf).
Recommended Conditions (Starting Point):
| Component | Recommendation | Rationale |
| Catalyst | Source of Pd(0). | |
| Ligand | BrettPhos or tBuXPhos | BrettPhos is highly selective for primary amines (anilines) and prevents bis-arylation.[1][2] |
| Base | Use | |
| Solvent | High boiling point, good solubility for carbonate bases.[1][2] | |
| Temp | Required for activation of aryl chlorides.[1][2][3] |
Troubleshooting Low Yields (Even with Protection):
-
Oxygen Sensitivity: BrettPhos is air-sensitive in solution.[1][2] Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.[2]
-
Stirring Rate: If using insoluble bases (
), rapid stirring ( ) is physicaly required to maintain the heterogeneous surface area.[1][2]
Module 4: Amide Coupling (HATU/EDC)
Q: I am getting a mixture of products when making an amide. Why?
A: Competitive Nucleophilicity. If the pyrrolidine is unprotected, it will react with the activated ester 1000x faster than the aniline.[2]
Protocol for Aniline Amidation:
-
Substrate: Use N-Boc-3-(3-aminophenyl)pyrrolidine .
-
Coupling Agent: HATU (preferred over EDC/HOBt for anilines). Anilines are poor nucleophiles; HATU generates a more reactive At-ester species.[1][2]
Module 5: Mechanism of Failure (Catalyst Poisoning)
Understanding why the reaction fails helps you avoid "cargo cult" science.[2]
Figure 2: The catalyst poisoning mechanism.[1][2] The aliphatic pyrrolidine nitrogen binds tightly to the Palladium intermediate, ejecting the phosphine ligand and arresting the catalytic cycle (Path B).
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive guide on ligand selection for anilines). [1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review of mechanism and troubleshooting). [1]
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][2] (Standard reference for selective Boc protection of secondary amines in the presence of anilines). [1]
-
Paul, F., et al. (1994).[1][2] "Palladium-catalyzed coupling of aryl halides with secondary amines."[1][2][4][5][6] Journal of the American Chemical Society.[2][7] (Early mechanistic work establishing the inhibitory effect of aliphatic amines).[2] [1]
Sources
- 1. PubChemLite - 3-(pyrrolidin-1-ylcarbonyl)aniline (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. entegris.com [entegris.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Removing hydrochloride salt from 3-(Pyrrolidin-3-yl)aniline before reaction
Technical Support Center: Desalting 3-(Pyrrolidin-3-yl)aniline
Executive Summary
You are working with 3-(Pyrrolidin-3-yl)aniline hydrochloride .[1][2] This molecule contains two basic nitrogen centers:[2]
-
Aniline Nitrogen: A primary aromatic amine (Low basicity, pKa ~4.0).[1][2]
-
Pyrrolidine Nitrogen: A secondary aliphatic amine (High basicity, pKa ~11.0).[1][2]
The Critical Challenge: Standard neutralization (pH 7–9) will deprotonate the aniline but fail to deprotonate the pyrrolidine ring.[2] To generate the fully reactive free base, you must drive the pH above 12.[2]5. Failure to do so results in the molecule remaining charged and partitioning into the aqueous phase during extraction, leading to catastrophic yield loss.[1][2]
Module 1: Decision Matrix (Start Here)
Before initiating a desalting protocol, determine if isolation is strictly necessary.[1][2] Free bases of diamines are prone to oxidation and shelf-life degradation.[1][2]
Figure 1: Decision matrix for determining whether to isolate the free base or neutralize in-situ.
Module 2: Liquid-Liquid Extraction (LLE) – The Standard Protocol[1]
Best For: Scale > 500 mg, standard synthesis.[1][2] Risk: Low yield if pH is insufficient.[1][2]
Reagents Required:
-
Base: 2M or 5M NaOH (Do not use Bicarbonate; it is too weak).[1][2]
-
Solvent: Dichloromethane (DCM) containing 10% Isopropanol (IPA).[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the hydrochloride salt in minimal distilled water (approx. 10 mL per gram).[1][2]
-
Basification (CRITICAL):
-
Salting Out: Add solid NaCl to the aqueous phase until saturation.
-
Extraction:
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Troubleshooting LLE:
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | pH too low (<11).[1][2] Pyrrolidine is still protonated.[1][2] | Adjust aqueous layer to pH 13-14 and re-extract.[1][2] |
| Emulsion | Amphiphilic nature of the diamine.[1][2] | Add more solid NaCl; filter through Celite; or use Chloroform instead of DCM.[1][2] |
| Product is Oil | Residual solvent or intrinsic state.[1][2] | Triturate with cold Pentane or Ether to induce solidification if it is a solid.[1][2] |
Module 3: Solid Phase Extraction (SCX) – The High-Purity Protocol
Best For: Scale < 500 mg, polar amines, removal of non-basic impurities.[1][2] Mechanism: "Catch and Release" using Strong Cation Exchange (SCX) resin.[1][2]
Figure 2: SCX "Catch and Release" workflow for isolating polar amines.
Protocol:
-
Equilibration: Pre-wet an SCX cartridge (e.g., 5g sorbent) with Methanol (MeOH).[1][2]
-
Loading: Dissolve your salt in MeOH (add minimal water if needed for solubility) and load onto the cartridge.
-
Chemistry: The amine binds to the sulfonic acid groups on the resin; Chloride ions pass through.[2]
-
-
Washing: Flush the column with 3-5 column volumes (CV) of pure MeOH.
-
Elution: Elute with 2M Ammonia in Methanol (approx. 3-4 CV).
-
Isolation: Concentrate the eluate under reduced pressure.
Module 4: In-Situ Neutralization (No Isolation)
Best For: Amide couplings (HATU/EDC), Nucleophilic substitutions.[1][2] Reagents: DIPEA (Hünig's Base) or Triethylamine (TEA).[1][2]
Protocol:
-
Suspend the amine hydrochloride in the reaction solvent (e.g., DMF, DCM).[1][2]
-
Add 3.0 - 4.0 equivalents of DIPEA.[1][2]
-
Calculation: 1 eq for the Aniline HCl + 1 eq for the Pyrrolidine HCl + 1-2 eq excess for the reaction.
-
-
Stir for 10-15 minutes. The mixture typically becomes homogeneous.[1][2]
-
Proceed with adding the electrophile (e.g., Acid Chloride, Isocyanate).[1][2]
Warning: This generates DIPEA-HCl salt in the mixture.[1][2] Ensure your downstream workup (water wash) can remove this salt.[2]
FAQ: Frequently Asked Questions
Q: Can I use Sodium Bicarbonate (
Q: My free base turned brown overnight. Is it ruined? A: Anilines are oxidation-sensitive.[1][2] The color change indicates surface oxidation (formation of quinoid species).[2] If the bulk material is still the correct mass/NMR, it is likely usable.[2] Storage: Store the free base under Argon/Nitrogen at -20°C. If possible, store as the salt and desalt immediately before use.
Q: Why is the yield >100% after extraction? A: This usually indicates trapped solvent or water.[2] Polar amines are hygroscopic.[1][2] Dry the oil under high vacuum for 4+ hours or azeotrope with toluene.[1][2]
References
-
Phenomenex. (2025).[1][2] Liquid-Liquid Extraction (LLE) in Sample Preparation: Principles and Optimization. Retrieved from [Link]
-
Biotage. (2023).[1][2][6] How to Purify Ionizable Organic Amine Compounds Using Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 3-(Pyrrolidin-1-yl)aniline.[1][2][7] Retrieved from [Link]
Sources
- 1. PubChemLite - 3-(pyrrolidin-1-ylcarbonyl)aniline (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & Handling Guide for 3-(Pyrrolidin-3-yl)aniline
[1]
Product: 3-(Pyrrolidin-3-yl)aniline CAS: 115833-93-7 (Free Base) / Various for salts Chemical Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1]
Core Chemical Logic: Understanding the "Dual Personality"
To troubleshoot solubility, you must understand the competing forces within this molecule. It is not a simple organic compound; it is a heterocyclic diamine with two distinct basic centers.[1]
-
The Pyrrolidine Ring (Aliphatic Amine): Highly basic (
).[2] It dominates the polarity and hydrogen-bonding capability.[1] It acts as a proton sponge.[1] -
The Aniline Ring (Aromatic Amine): Weakly basic (
). It provides lipophilicity (hydrophobicity) and -stacking potential, but is also the site of oxidative instability.
The Troubleshooting Axiom:
Most solubility failures with this compound arise from a mismatch between the protonation state of the pyrrolidine nitrogen and the polarity of the chosen solvent.
Solvent Selection Matrix
The following data aggregates standard solubility behaviors for this class of diamines.
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Technical Watch-outs |
| Polar Protic | Methanol, Ethanol, Water | Excellent | Excellent | Water promotes rapid oxidation if not degassed.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Good | High boiling points make removal difficult; DMSO can penetrate skin carrying the amine. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Poor/Insoluble | #1 Failure Point: Users try to dissolve the salt form in DCM. It will not work. |
| Ethers | THF, 1,4-Dioxane | Moderate | Very Poor | THF peroxides can accelerate aniline oxidation. |
| Esters | Ethyl Acetate | Moderate | Insoluble | Often used as an anti-solvent to crash out the salt form. |
| Hydrocarbons | Hexanes, Toluene | Poor | Insoluble | Only useful for hot extractions of the free base; requires high temperatures. |
Visual Troubleshooting Workflows
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the correct solvent system based on your starting material.
Caption: Decision matrix for solvent selection based on the protonation state of the pyrrolidine nitrogen.
Diagram 2: Diagnosing "Cloudiness" & Precipitation
A common issue is unexpected precipitation.[1] Use this flow to diagnose the cause.
Caption: Diagnostic logic for identifying the root cause of solubility failure or degradation.
Technical FAQs & Troubleshooting Protocols
Q1: I bought the compound, but it won't dissolve in Dichloromethane (DCM). It just sits at the bottom.
Diagnosis: You likely purchased the Dihydrochloride salt (2HCl) , not the free base.
The Science: The pyrrolidine nitrogen becomes protonated (
-
Dissolve the salt in the minimum amount of Water (e.g., 1g in 5-10mL).
-
Slowly add 2M NaOH or Saturated NaHCO₃ until pH > 12. Note: The solution will turn cloudy as the free base oils out.
-
Add DCM (equal volume) and shake vigorously in a separatory funnel.
-
Collect the organic (bottom) layer.
-
Perform two more extractions with DCM.[1]
-
Dry the combined organics over Anhydrous Na₂SO₄ (Sodium Sulfate).
-
Evaporate solvent.[1][3] You now have the DCM-soluble free base.[1]
Q2: The solution turned from colorless to pink/brown overnight. Is it ruined?
Diagnosis: Oxidative Degradation .[1] The Science: Anilines are electron-rich aromatic systems prone to radical oxidation by atmospheric oxygen, forming quinone-imine impurities.[1] These are highly colored even at trace levels (<1%).[1] Assessment: If the color is light pink, the purity is likely still >98%. If dark brown/black, significant degradation has occurred. Prevention Protocol:
-
Solvent Prep: Always sparge solvents with Nitrogen or Argon for 15 minutes before dissolving the aniline.
-
Storage: Store solutions in amber vials under an inert atmosphere at -20°C.
-
Rescue: If critical, pass the solution through a short plug of basic alumina or silica (flushed with Nitrogen) to remove the polar colored impurities.
Q3: I'm trying to run an NMR in CDCl₃, but the peaks are broad or shifting.
Diagnosis: Trace Acid or Aggregation .[1] The Science: Chloroform (CDCl₃) is naturally acidic (forms HCl over time). The basic pyrrolidine nitrogen will scavenge this proton, leading to dynamic exchange between the free base and the salt on the NMR timescale, causing line broadening. Solution:
-
Filter the CDCl₃ through a small plug of Basic Alumina before use to remove acid.
-
Alternatively, use DMSO-d6 .[1] It is a strong H-bond acceptor and usually provides sharp, well-resolved signals for both amine protons.[1]
Q4: Can I use Acetone to dissolve it?
Diagnosis: Chemical Incompatibility (Imine Formation) . The Science: Primary amines (the aniline part) react with ketones (Acetone) to form Schiff bases (imines) , releasing water. This is an equilibrium reaction but will degrade your sample over time.[1] Verdict: Avoid Acetone and MEK. Use Methanol or Ethanol if a polar solvent is needed.[1]
References & Authoritative Grounding
-
PubChem. Compound Summary: 3-(Pyrrolidin-3-yl)aniline.[1] National Library of Medicine.[1] [Link][1]
-
Evans, D. A. pKa Table of Nitrogen Acids and Bases. Harvard University.[1] (Standard reference for amine pKa values: Aniline ~4.6, Pyrrolidine ~11.3). [Link]
-
Pfizer. Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Grounding for solvent class toxicity and selection). [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for non-aqueous solubility/acidity behavior). [Link]
Preventing oxidation of 3-(Pyrrolidin-3-yl)aniline during storage
Welcome to the technical support guide for 3-(Pyrrolidin-3-yl)aniline. This document provides in-depth guidance for researchers, chemists, and drug development professionals on preventing the oxidative degradation of this valuable compound during storage. Our goal is to ensure the long-term integrity and reliability of your experimental starting materials.
Frequently Asked Questions (FAQs)
Q1: My vial of 3-(Pyrrolidin-3-yl)aniline, which was initially a light-colored solid/oil, has turned dark brown/black. What happened?
A1: This color change is a classic indicator of oxidation. The aniline portion of the molecule is highly susceptible to oxidation by atmospheric oxygen.[1][2] The amino group (-NH₂) on the aromatic ring makes the system electron-rich and prone to losing electrons.[1] This process forms highly colored, conjugated impurities, which may include quinone-imine species or polymeric materials, rendering your compound impure and potentially unsuitable for sensitive downstream applications.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The three main drivers of oxidation for aromatic amines like 3-(Pyrrolidin-3-yl)aniline are:
-
Atmospheric Oxygen: Direct exposure to air is the most significant factor.[3][4][5][6]
-
Light: UV and even ambient light can provide the energy to initiate oxidative chain reactions.
-
Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation.[7][8] Storing the compound at room temperature on a lab bench will significantly shorten its shelf life.
Q3: Can I still use the material if it has slightly discolored?
A3: It depends on the sensitivity of your application. For non-critical reactions, slightly discolored material might be usable, but purity should be verified first using an appropriate analytical method like HPLC, GC, or TLC.[8] For applications in drug development, catalysis, or quantitative studies, using discolored material is strongly discouraged as the impurities can lead to inconsistent results, side reactions, or failed experiments.[8] It is always best practice to use a fresh, unopened batch or purify the material if discoloration is observed.[8]
Q4: Is refrigeration alone sufficient for long-term storage?
A4: No. While refrigeration (2-8°C) is crucial for slowing the rate of degradation, it does not stop oxidation.[7] If the vial contains atmospheric oxygen, the compound will continue to degrade, albeit more slowly. For long-term stability, refrigeration must be combined with an inert atmosphere.[8][9]
Troubleshooting Guides & Protocols
Issue 1: Visual Discoloration Observed in a Previously Opened Vial
This guide provides a systematic approach to handling a vial of 3-(Pyrrolidin-3-yl)aniline that shows signs of degradation.
Workflow for Handling a Discolored Compound
Caption: Decision workflow for a discolored compound.
Issue 2: Ensuring Maximum Stability for Long-Term Storage
To prevent oxidation and ensure the compound's integrity over months or years, proper storage under an inert atmosphere is mandatory.[3][10][11] This process, known as inert gas blanketing, displaces oxygen and moisture from the vial's headspace.[4][5][6]
Recommended Storage Conditions Summary
| Storage Condition | Atmosphere | Temperature | Container | Expected Stability |
| Poor | Air | Ambient (~25°C) | Clear Glass Vial | Degradation in days to weeks |
| Fair | Air | Refrigerated (2-8°C) | Amber Glass Vial | Stable for weeks to a few months |
| Good | Headspace Purge with N₂/Ar | Refrigerated (2-8°C) | Amber Vial, PTFE Cap | Stable for many months |
| Optimal | Inert Gas Blanket (N₂/Ar) | Refrigerated (2-8°C) | Amber Vial, PTFE-lined Septum Cap | Stable for >1 year |
Protocol 1: Long-Term Storage via Inert Gas Blanketing
This protocol describes the standard procedure for preparing a compound for long-term storage using a Schlenk line or similar inert gas setup.
Objective: To replace the oxygen-containing headspace of the storage vial with a dry, inert gas (Nitrogen or Argon) to prevent oxidative degradation.
Materials:
-
Vial of 3-(Pyrrolidin-3-yl)aniline with a PTFE-lined septum cap.
-
Source of high-purity, dry Nitrogen or Argon gas.
-
Schlenk line or manifold with dual vacuum/inert gas control.
-
Needles (e.g., 20-22 gauge) for gas inlet and outlet.
-
Parafilm® or electrical tape for secondary sealing.
Procedure:
-
Prepare the System: Ensure the Schlenk line is flushed with inert gas. If the compound is a solid, gently tap the vial to ensure no material is on the surface of the septum.
-
Insert Needles: Carefully pierce the vial's septum with two needles. One needle (the "inlet") should be connected via tubing to the inert gas source. The second needle (the "outlet" or "vent") should be positioned above the compound level to allow displaced air to exit.
-
Purge the Headspace: Open the inert gas flow at a gentle rate (you should see a slow bubbling rate in the mineral oil bubbler of the Schlenk line). Allow the gas to flow through the vial for 3-5 minutes. This continuous flow displaces the air in the headspace.
-
For Highest Purity (Vacuum Backfill - Optional but Recommended): a. Close the inert gas inlet and briefly apply a gentle vacuum through the Schlenk line to the vial for ~30-60 seconds. Do not apply a high vacuum if the compound is volatile. b. Close the vacuum and slowly backfill the vial with the inert gas. c. Repeat this vacuum-backfill cycle 2-3 times to ensure all residual oxygen is removed.[4]
-
Finalize the Inert Atmosphere: After the final backfill, remove the outlet needle first while the inert gas is still flowing. This maintains a positive pressure inside the vial. Then, remove the inlet needle.
-
Seal and Store: Immediately wrap the cap and neck of the vial securely with Parafilm® to provide an additional barrier against moisture and air ingress.[12]
-
Label and Refrigerate: Label the vial clearly, indicating that it is stored under an inert atmosphere and the date it was prepared. Store the sealed vial in a refrigerator at 2-8°C, protected from light.[7][10]
Workflow for Inert Gas Blanketing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 4. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 5. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 6. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ossila.com [ossila.com]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 3-(Pyrrolidin-3-yl)aniline Derivatives by HPLC
Welcome to the technical support center for the purification of 3-(pyrrolidin-3-yl)aniline derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of basic compounds. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and extensive field experience.
The basic nitrogen atoms in the pyrrolidine and aniline moieties present unique challenges in reversed-phase HPLC, primarily due to strong interactions with stationary phase silanols. This guide will provide you with the necessary tools and knowledge to overcome these obstacles and achieve efficient, high-purity separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your HPLC purification runs. Each issue is presented with its likely causes and a step-by-step protocol for resolution.
Issue 1: Severe Peak Tailing
Question: My chromatogram shows severe peak tailing for my 3-(pyrrolidin-3-yl)aniline derivative, leading to poor resolution and inaccurate fraction collection. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common issue when purifying basic compounds like your aniline derivative.[1][2] The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), resulting in a distorted peak shape.[2]
-
Silanol Interactions: At mid-range pH, residual silanols on the C18 column are ionized and interact strongly with the protonated amine groups of your compound.[2][3]
-
Column Overload: Injecting too much sample can lead to overload tailing, which is distinct from the exponential tailing caused by silanol interactions.[4]
-
Extra-column Effects: Poorly made connections or excessive tubing length can contribute to peak broadening and tailing.
-
Column Degradation: Loss of stationary phase end-capping over time can expose more active silanol sites.
dot digraph "Peak_Tailing_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Observe Peak Tailing", shape=ellipse, fillcolor="#FBBC05"]; check_overload [label="Reduce Sample Load by 50-75%"]; overload_result [label="Peak Shape Improves?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
mobile_phase [label="Mobile Phase Optimization"]; ph_adjust [label="Lower Mobile Phase pH to 2-3\n(e.g., 0.1% TFA or Formic Acid)"]; ph_result [label="Tailing Reduced?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
additive [label="Add Mobile Phase Modifier"]; tea [label="Add Triethylamine (TEA) as a\nSilanol Blocker (Low Conc.)"]; ion_pair [label="Use an Ion-Pairing Agent\n(e.g., Alkyl Sulfonate)"];
column_check [label="Evaluate Column & System"]; new_column [label="Use a Modern, High-Purity,\nEnd-capped Column"]; check_connections [label="Check Fittings and Tubing\nfor Dead Volume"];
solution_overload [label="Solution: Optimize Loading", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution: Operate at Low pH", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_additive [label="Solution: Use Additives", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hardware [label="Solution: Improve Hardware", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_overload; check_overload -> overload_result; overload_result -> solution_overload [label="Yes"]; overload_result -> mobile_phase [label="No"];
mobile_phase -> ph_adjust; ph_adjust -> ph_result; ph_result -> solution_ph [label="Yes"]; ph_result -> additive [label="No"];
additive -> tea; additive -> ion_pair; tea -> solution_additive; ion_pair -> solution_additive;
mobile_phase -> column_check [style=dashed]; column_check -> new_column; column_check -> check_connections; new_column -> solution_hardware; check_connections -> solution_hardware; } ends_dot
Caption: Troubleshooting workflow for peak tailing.
-
Reduce Mobile Phase pH: The most effective initial step is to suppress the ionization of silanol groups.[1][2]
-
Action: Adjust the aqueous mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, most silanols are protonated and less likely to interact with your basic analyte.[1][4]
-
Caution: Standard silica columns can degrade at pH below 2. Ensure your column is rated for low pH operation.[2]
-
-
Select an Appropriate Column: Modern columns are designed to minimize these secondary interactions.
-
Consider Mobile Phase Additives (Use with Caution):
-
Triethylamine (TEA): Historically, a small amount of a basic additive like TEA (e.g., 0.1%) was used to compete with the analyte for active silanol sites.[4] However, TEA can suppress ionization in mass spectrometry and may be difficult to remove from the purified product.
-
Ion-Pairing Agents: For highly basic or polar compounds with poor retention, an ion-pairing agent can be used.[5][6] An anionic agent like an alkyl sulfonate (e.g., sodium heptanesulfonate) will form a neutral ion-pair with the protonated aniline derivative, increasing its hydrophobicity and retention in reversed-phase mode.[7] This also masks the positive charge, reducing silanol interactions.[5]
-
Note: Ion-pairing agents are non-volatile and not suitable for mass-directed purification. They also require extensive column flushing after use.[8]
-
-
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Dissolving the sample in a very strong solvent (like pure acetonitrile) can cause peak distortion.[4]
Issue 2: Poor Resolution and Co-eluting Impurities
Question: I am struggling to separate my target compound from a closely related impurity. How can I improve the resolution?
Answer:
Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your separation. For 3-(pyrrolidin-3-yl)aniline derivatives, which have multiple sites for interaction, small changes in mobile phase or stationary phase can have a significant impact on selectivity.
-
Mobile Phase pH: The ionization state of your target compound and impurities is highly pH-dependent.[9][10] A slight change in pH can alter the relative retention times and improve separation.[11]
-
Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different elution patterns due to its hydrogen-bonding properties.
-
Stationary Phase Chemistry: Not all C18 columns are the same. Switching to a different stationary phase, such as a Phenyl or Cyano column, can introduce different retention mechanisms (e.g., π-π interactions) and improve separation of aromatic compounds.[12][13]
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Screen a pH range from 2.5 to 7.0 (if column permits). Use appropriate buffers (e.g., formate, acetate) to maintain a stable pH.[10][12] | The pKa of the aniline and pyrrolidine groups will influence retention. Operating at least 1.5 pH units away from the pKa generally provides better peak shape.[3][10] |
| Organic Modifier | Perform scouting gradients with both Acetonitrile and Methanol. | These solvents have different selectivities and may resolve impurities that co-elute in one or the other. |
| Column Chemistry | Screen different stationary phases. Start with a C18, then try a Phenyl-Hexyl and a polar-embedded phase.[12] | Introduces different interaction mechanisms (hydrophobic, π-π, hydrogen bonding) to exploit subtle structural differences between your compound and impurities. |
| Gradient Slope | Decrease the gradient steepness (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). | A shallower gradient increases the time compounds spend in the mobile phase, allowing for better separation of closely eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel 3-(pyrrolidin-3-yl)aniline derivative?
A1: A robust starting point is crucial for efficient method development. Begin with a "scouting gradient" on a reliable, modern C18 column.
Recommended Starting Protocol:
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical scouting).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (scan for optimal wavelength) and Mass Spectrometry (for peak tracking).
This initial run will tell you the approximate retention time of your compound and the complexity of the mixture, guiding further optimization.
dot digraph "Method_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start: Novel Compound", shape=ellipse, fillcolor="#FBBC05"]; scout [label="Run Initial Scouting Gradient\n(C18, ACN/H2O w/ 0.1% FA)"]; evaluate [label="Evaluate Resolution & Peak Shape", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize [label="Optimization Phase"]; adjust_gradient [label="Adjust Gradient Slope"]; change_solvent [label="Switch Organic Modifier (MeOH)"]; change_column [label="Screen Alternative Columns\n(Phenyl, Polar-Embedded)"];
scale_up [label="Scale-Up to Preparative HPLC"];
final [label="Purified Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> scout; scout -> evaluate; evaluate -> optimize [label="Sub-optimal"]; evaluate -> scale_up [label="Acceptable"];
optimize -> adjust_gradient; optimize -> change_solvent; optimize -> change_column;
adjust_gradient -> evaluate; change_solvent -> evaluate; change_column -> evaluate;
scale_up -> final; } ends_dot
Caption: General workflow for HPLC method development.
Q2: My compound is chiral. Can I purify the enantiomers using HPLC?
A2: Yes, chiral HPLC is a powerful technique for separating enantiomers.[15] There are two primary approaches:
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. You use a column where the stationary phase itself is chiral. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for a wide range of compounds, including those with amine functionalities.[16][17] You will likely need to screen different CSPs and mobile phase combinations (normal-phase or reversed-phase) to find the optimal separation conditions.[18]
-
Indirect Method (Chiral Derivatization): In this method, you react your racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral (e.g., C18) column.[16][18] This method adds extra synthesis steps but can be very effective.
Q3: I am using mass-directed purification. What mobile phase additives should I avoid?
A3: For mass-directed purification, it is critical to use volatile mobile phase additives that will not interfere with the ionization process or contaminate the mass spectrometer.
-
Recommended Additives:
-
Formic Acid (0.05% - 0.1%): Excellent for positive ion mode ESI, volatile, and helps to protonate basic analytes.
-
Acetic Acid (0.1%): Another good volatile acidic modifier.
-
Ammonium Hydroxide / Ammonium Bicarbonate: For high-pH methods, these are volatile basic modifiers.
-
-
Additives to AVOID:
-
Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that causes significant signal suppression in the mass spectrometer. Use formic acid instead if at all possible.
-
Phosphate Buffers (e.g., KH₂PO₄): Non-volatile and will quickly contaminate and damage the MS source.[12]
-
Non-volatile Ion-Pairing Reagents (e.g., Alkyl Sulfonates): These are completely incompatible with mass spectrometry.[8]
-
Q4: How do I scale up my analytical method to a preparative scale for purification?
A4: Scaling up from an analytical to a preparative method requires careful consideration to maintain resolution while increasing throughput. The goal is to keep the linear velocity of the mobile phase constant.
Key Scaling Parameters:
| Parameter | Calculation/Consideration |
| Flow Rate | F_prep = F_analyt * (d_prep² / d_analyt²) Where F is flow rate and d is the column inner diameter. |
| Sample Load | This needs to be determined empirically. Start with a small injection on the prep column and gradually increase the load until resolution begins to degrade. |
| Gradient Time | The gradient time should be scaled proportionally to the column volume to maintain the same separation. t_prep = t_analyt * (L_prep * d_prep² / L_analyt * d_analyt²) Where t is time and L is column length. |
| Fraction Collection | For mass-directed purification, trigger collection based on the target mass-to-charge ratio (m/z).[19][20] For UV-based collection, set a threshold and collect based on peak detection. |
This guide provides a foundational framework for purifying 3-(pyrrolidin-3-yl)aniline derivatives. Successful purification relies on a systematic approach to troubleshooting and method development, always keeping the fundamental principles of chromatography in mind.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Tips and Tricks of HPLC Separations and Troubleshooting. (2010). Agilent. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online. [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Chromatography Today. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014). Taylor & Francis Online. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho Pharmaceuticals. [Link]
-
High throughput HPLC/MS purification in support of drug discovery. (2004). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]
-
Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. (n.d.). Waters Corporation. [Link]
-
Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. (2002). PubMed. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
-
Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. (2025). Resolian. [Link]
-
Choosing the Right HPLC Column: What You Need to Know. (n.d.). Hanbon. [Link]
-
HPLC Method Development. (2012). SlideShare. [Link]
-
Pharmaceutical HPLC Columns. (n.d.). American Pharmaceutical Review. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). United States Environmental Protection Agency. [Link]
-
Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. (n.d.). Beilstein Journals. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2022). PMC. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. km3.com.tw [km3.com.tw]
- 9. akjournals.com [akjournals.com]
- 10. veeprho.com [veeprho.com]
- 11. moravek.com [moravek.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. agilent.com [agilent.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
Resolving enantiomers of 3-(Pyrrolidin-3-yl)aniline dihydrochloride
Ticket ID: RES-PYR-382 Topic: Resolving enantiomers of 3-(Pyrrolidin-3-yl)aniline dihydrochloride Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Query: "How do I separate the (R) and (S) enantiomers of 3-(Pyrrolidin-3-yl)aniline dihydrochloride? Standard reverse-phase HPLC is showing a single peak."
Scientist's Analysis: The target molecule contains a chiral center at the C3 position of the pyrrolidine ring. As a dihydrochloride salt (2HCl), the molecule is highly polar and water-soluble, which complicates direct resolution on standard chiral stationary phases (CSPs) that typically prefer neutral organic solubility.
Core Strategy: To achieve high optical purity (>99% ee), you must address the ionic state of the molecule. We recommend two validated workflows:
-
High-Throughput (Small Scale): Chiral HPLC/SFC after "free-basing" the compound.
-
Scalable (Gram/Kilo Scale): Diastereomeric salt crystallization using tartaric acid derivatives.
Molecular Profile
| Property | Detail | Implication for Resolution |
| Structure | 3-(3-aminophenyl)pyrrolidine | Two basic nitrogen centers (secondary pyrrolidine, primary aniline).[1] |
| Salt Form | Dihydrochloride (2HCl) | Highly polar; incompatible with Normal Phase Chiral HPLC without neutralization. |
| Chiral Center | C3 of Pyrrolidine | Remote from the aniline; requires a selector with deep cavity inclusion (e.g., Amylose/Cellulose). |
| pKa (approx) | ~9.5 (Pyrrolidine), ~4.5 (Aniline) | Pyrrolidine amine is the primary handle for salt formation. |
Pre-Resolution Protocol: Neutralization (Free-Basing)
CRITICAL STEP: Most chiral columns (AD-H, OD-H, IA, IB) will degrade or fail to retain the 2HCl salt effectively. You must convert the salt to the free base for Method A and Method B.
Protocol:
-
Dissolve 3-(Pyrrolidin-3-yl)aniline 2HCl in minimal water (e.g., 10 mL/g).
-
Add 2M NaOH or saturated Na₂CO₃ dropwise until pH > 12.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility.
-
Dry combined organics over anhydrous Na₂SO₄.
-
Concentrate in vacuo to obtain the oily free base. Use immediately to avoid oxidation of the aniline.
Method A: Chiral HPLC (Analytical & Prep)
Recommended for rapid separation and analysis (mg to g scale).
Column Selection & Conditions
For 3-arylpyrrolidines, polysaccharide-based columns are the industry standard due to their ability to form hydrogen bonds with the amine and aniline moieties.
| Parameter | Condition Set 1 (Normal Phase) | Condition Set 2 (Polar Organic) |
| Column | Chiralpak AD-H (or IA) | Chiralpak AD-H (or IA) |
| Mobile Phase | n-Hexane : IPA : DEA (80 : 20 : 0.1) | Methanol : Ethanol : DEA (50 : 50 : 0.1) |
| Flow Rate | 1.0 mL/min (Analytical) | 0.8 mL/min (Analytical) |
| Temperature | 25°C | 20°C (Lower temp improves selectivity) |
| Detection | UV @ 254 nm (Aniline absorption) | UV @ 254 nm |
| Expected | > 1.2 | > 1.1 |
Why Diethylamine (DEA)? The basic modifier (0.1% DEA) is non-negotiable. It suppresses the ionization of the pyrrolidine nitrogen, preventing peak tailing caused by non-specific interactions with residual silanols on the silica support [1, 4].
Troubleshooting HPLC Issues
-
Issue: Peaks are broad/tailing.
-
Fix: Increase DEA concentration to 0.2%. Ensure the column is equilibrated for at least 30 mins.
-
-
Issue: No separation (single peak).
-
Fix: Switch to a Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)). The cavity shape differs from AD-H (Amylose) and often resolves aryl-pyrrolidines better.
-
Method B: Classical Resolution (Scalable)
Recommended for cost-effective scale-up (>10 g).
This method relies on forming a diastereomeric salt with a chiral acid.[2] Since the pyrrolidine nitrogen is more basic (pKa ~9.5) than the aniline (pKa ~4.5), the chiral acid will selectively protonate the pyrrolidine.
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or (L)-Mandelic Acid .
Protocol:
-
Preparation: Dissolve 10 g of the Free Base (from Section 2) in 100 mL of Ethanol (EtOH).
-
Addition: Dissolve 0.5 equivalents (molar) of L-DBTA in 50 mL EtOH. Add this slowly to the amine solution at 60°C.
-
Expert Note: Using 0.5 eq (the "Pope-Peachey" method) forces the crystallization of the most stable diastereomer while leaving the other enantiomer in solution.
-
-
Crystallization: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours. If no precipitate forms, scratch the glass or add a seed crystal.
-
Filtration: Collect the solid (Salt A).
-
Recrystallization: Recrystallize Salt A from EtOH/MeOH (9:1) to upgrade chiral purity (aim for >98% ee).
-
Recovery: Treat the solid with 1M NaOH and extract (as in Section 2) to get the pure enantiomer.
Workflow Visualization (Decision Tree)
Caption: Decision matrix for selecting the optimal resolution pathway based on scale and purity requirements.
Frequently Asked Questions (FAQ)
Q1: Can I inject the 2HCl salt directly onto the Chiralpak column? A: No. The acidic salt will damage the polysaccharide coating (if using coated columns like AD-H) and cause severe peak distortion. If you must inject a salt, use an immobilized column (Chiralpak IA/IC) and ensure your mobile phase has excess base (0.5% DEA), but free-basing is safer and yields sharper peaks [4].
Q2: Which enantiomer elutes first? A: Elution order is not predictable without a standard. You must perform X-ray crystallography or circular dichroism (CD) on the isolated peak to assign absolute configuration ((R) vs (S)). Commonly, for 3-arylpyrrolidines on AD-H, the (S)-enantiomer often elutes second, but this must be experimentally verified [1].
Q3: My recovery is low after salt resolution. Where is the rest? A: Check the mother liquor. The "wrong" enantiomer (and some of the "right" one) remains in the filtrate. You can racemize this mixture (using base/heat or radical mechanisms) and recycle it, though this is complex for this specific molecule. Alternatively, use the opposite chiral acid (D-DBTA) on the mother liquor to crystallize the other enantiomer [2, 7].
Q4: Can I use enzymatic resolution? A: Direct enzymatic resolution of the pyrrolidine ring is difficult. You would typically need to acylate the pyrrolidine nitrogen (e.g., with ethyl acetate and Lipase CAL-B). The enzyme would selectively hydrolyze one enantiomer's amide or selectively acylate one enantiomer. This adds two synthetic steps (protection/deprotection) and is less efficient than salt resolution for this molecule [2].
References
-
Vertex AI Search. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids. (2012). Organic Letters. Link
-
BenchChem. Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. (2025). Link
-
Phenomenex. Chiral HPLC Separations Guidebook. Link
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Link
-
ResearchGate. Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation. (2025). Link
-
Ogawa, S., et al. 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. (2013).[3] J Chromatogr B. Link
-
Mapping Ignorance. A new path to enantioselective substituted pyrrolidines. (2017). Link
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction pH for 3-(Pyrrolidin-3-yl)aniline dihydrochloride couplings
Core Directive: The "Double Salt" Trap
As a researcher working with 3-(Pyrrolidin-3-yl)aniline dihydrochloride , you are not just handling a diamine; you are handling a stoichiometric acid sink .[1]
The most frequent failure mode we see in Technical Support is under-neutralization .[1] This molecule contains two distinct nitrogen centers with vastly different pKa values, both locked as hydrochloride salts.[1]
-
Nitrogen A (Pyrrolidine): Secondary aliphatic amine (
).[1] -
Nitrogen B (Aniline): Primary aromatic amine (
).[1]
Because the starting material is a dihydrochloride (2HCl) , the first 2.0 equivalents of base you add are consumed solely to neutralize the counterions. They do not activate the amines for coupling.[1]
The pH Landscape: Theory & Selectivity
To optimize your reaction, you must exploit the massive
The Decision Matrix
Use the following logic flow to determine your optimal pH window.
Figure 1: Decision tree for pH-controlled regioselectivity.[1] The large pKa difference allows the pyrrolidine to act as its own protecting group under acidic conditions.
Troubleshooting Guide (Q&A)
Scenario A: Amide Coupling (EDC/HATU/Schotten-Baumann)[1]
Q1: I added 1.5 equivalents of DIPEA, but my reaction yield is <5%. Why? A: You are running the reaction in highly acidic conditions.[1]
-
The Math: You start with 2.0 eq of HCl. Adding 1.5 eq of DIPEA leaves 0.5 eq of HCl unneutralized.[1] The solution is effectively acidic.[1]
-
The Result: Both the aniline (
4.[1][3][4]6) and pyrrolidine ( 11.[1][3][4]3) remain fully protonated as ammonium salts.[1] Ammonium salts are non-nucleophilic .[1] -
The Fix: You need a minimum of 2.0 eq of base just to reach "neutral" salt status.[1]
Q2: How do I couple the Aniline without protecting the Pyrrolidine? A: Maintain the pH between 5.5 and 6.5.
-
At pH 6.0, the Aniline is >95% deprotonated (active).[1]
-
At pH 6.0, the Pyrrolidine is >99.9% protonated (inactive ammonium cation).[1]
-
Protocol:
Q3: I want to couple the Pyrrolidine. Do I need to worry about the Aniline reacting? A: Generally, no, due to Kinetic Control .[1]
-
Aliphatic secondary amines (pyrrolidine) are significantly more nucleophilic than aromatic primary amines (aniline).[1]
-
If you run the reaction at pH > 10 (using excess base), both amines are free.[1] However, the pyrrolidine will react orders of magnitude faster with electrophiles like acid chlorides or active esters.[1]
-
Warning: Avoid "slow" electrophiles or high temperatures, which allow the thermodynamic product (aniline coupling) to compete.[1]
Experimental Protocols
Protocol 4.1: The "In-Situ" Neutralization Workflow
Use this for amide couplings using HATU/EDC.
| Step | Action | Critical Parameter |
| 1 | Dissolve 1.0 mmol 3-(Pyrrolidin-3-yl)aniline 2HCl in 5 mL DMF. | Concentration: 0.2 M |
| 2 | The Neutralization: Add DIPEA. | For Aniline Target: Add 2.2 eq (382 µL). For Pyrrolidine Target: Add 3.5 eq (609 µL). |
| 3 | Verification: Spot 2µL onto wet pH indicator strip. | Aniline: pH 6 (Orange/Yellow).[1] Pyrrolidine: pH 10+ (Blue/Purple).[1] |
| 4 | Add Carboxylic Acid (1.0 eq) and Coupling Reagent (1.1 eq).[1] | Maintain temperature < 0°C initially to enhance selectivity if targeting pyrrolidine.[1] |
Protocol 4.2: Biphasic Schotten-Baumann (For Acyl Chlorides)
Best for robust acylation of the pyrrolidine.
-
Organic Phase: Dissolve Acyl Chloride in DCM.
-
Aqueous Phase: Dissolve 3-(Pyrrolidin-3-yl)aniline 2HCl in 1M NaOH (4.0 equivalents).
-
Note: 2 eq neutralize the HCl, 1 eq captures the HCl from the reaction, 1 eq maintains high pH.
-
-
Mix: Vigorously stir the two phases. The pyrrolidine reacts rapidly at the interface.[1]
Solubility & Workup
The Zwitterion Effect: At neutral pH (around pH 7-8), this molecule can exist as a zwitterion (Aniline free base / Pyrrolidine protonated).[1] This species is often poorly soluble in both ether (too polar) and water (too lipophilic).[1]
Extraction Strategy:
-
To extract the product: Do not use neutral water washes.[1]
-
Acidic Wash: If your product is the amide of the aniline, the pyrrolidine is still basic. Wash with dilute citric acid to keep the pyrrolidine protonated and in the aqueous layer (if removing impurities) or extract the product into water.
-
Basic Wash: If your product is the amide of the pyrrolidine, the aniline is weak. Extract into organic solvent (EtOAc/DCM) from a basic aqueous buffer (pH 9).
Visualizing the Base Stoichiometry
The following diagram illustrates the consumption of base equivalents relative to the species generated.
Figure 2: Stoichiometric consumption of base.[1] Note that reactive species only appear after 2.0 equivalents.[1]
References
-
Bordwell pKa Table (Acidity in DMSO/Water). Evans, D. A., Harvard University. Source:[1][Link] Relevance: Foundational data for amine pKa values (Aniline ~4.6, Pyrrolidine ~11.3).[1][5]
-
Selective Acylation of Diamines. Kallstrom, S., & Leino, R. (2008).[1] Bioorganic & Medicinal Chemistry Letters. Source:[Link] Relevance: Validates the strategy of using pH control to selectively acylate primary vs secondary amines.
-
Amide Bond Formation: Beyond the Basics. Valeur, E., & Bradley, M. (2009).[1] Chemical Society Reviews. Source:[Link] Relevance: Comprehensive review covering coupling reagents (HATU/EDC) and the importance of base stoichiometry in salt forms.
-
Handling Amine Salts in Organic Synthesis. Common Organic Chemistry (Technical Repository). Source:[Link] Relevance: General protocols for neutralizing amine hydrochlorides in situ.[1]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability Profile of 3-(Pyrrolidin-3-yl)aniline dihydrochloride
Date Last Updated: February 14, 2026 Compound ID: 3-(Pyrrolidin-3-yl)aniline 2HCl Support Tier: Advanced Research Applications
Part 1: Executive Stability Snapshot
3-(Pyrrolidin-3-yl)aniline dihydrochloride is a bifunctional building block containing an aniline (primary aromatic amine) and a pyrrolidine (secondary aliphatic amine). While the dihydrochloride salt form confers significant stability in the solid state by protonating both nitrogen centers, the compound becomes vulnerable upon dissolution.
| Parameter | Status | Critical Note |
| Solid State Stability | High | Stable at -20°C under desiccant. Hygroscopic. |
| Solution Stability (Water) | Moderate | Acidic pH (maintained by 2HCl) protects against oxidation. Stable for 24-48h at 4°C. |
| Solution Stability (DMSO) | High | Stable at -20°C for 3-6 months if kept anhydrous. |
| Primary Failure Mode | Oxidation | The aniline moiety oxidizes to form colored impurities (Pink |
| Light Sensitivity | High | Aniline derivatives are photosensitive. Protect from light. |
Part 2: Degradation Mechanisms & Chemical Behavior
To troubleshoot effectively, one must understand the underlying chemistry. The stability of this molecule is dictated by the aniline moiety.
Oxidative Instability (The "Browning" Effect)
The primary amine on the phenyl ring (aniline) is electron-rich and susceptible to radical-mediated oxidation.
-
Mechanism: In the presence of atmospheric oxygen and light, the aniline undergoes single-electron transfer (SET) to form a radical cation.
-
Consequence: These radicals couple to form azo-compounds, phenazines, or complex polymers (similar to aniline black).
-
Visual Indicator: Solutions turn from colorless to pale pink, then dark brown/black.
-
Prevention: The dihydrochloride salt lowers the pH. Protonation of the aniline nitrogen (
) significantly reduces electron density, making it resistant to oxidation. Risk increases if the solution is neutralized (pH > 4.6).
Hygroscopicity & Hydrolysis[1]
-
Hygroscopicity: Amine hydrochloride salts are hygroscopic.[1] They will pull moisture from the air, leading to "caking" of the solid and hydrolysis risks in DMSO stocks.
-
DMSO Issues: DMSO is hygroscopic. "Wet" DMSO lowers the freezing point and can facilitate proton exchange, potentially exposing the free base amine to oxidation over long storage periods.
Visualization: Aniline Degradation Pathway
The following diagram illustrates the oxidative cascade responsible for color changes in your solution.
Caption: Oxidative pathway of the aniline moiety leading to color change. Protonation (HCl) blocks the initial oxidation step.
Part 3: Best Practice Protocols
Protocol A: Preparation of Stock Solutions (DMSO)
Recommended for compound libraries and long-term storage.
-
Solvent Choice: Use anhydrous DMSO (Grade
99.9%). -
Vessel: Use amber glass vials or wrap clear vials in aluminum foil to block light.
-
Dissolution:
-
Weigh the dihydrochloride salt rapidly to avoid moisture uptake.
-
Add DMSO to achieve a concentration of 10–50 mM.
-
Critical Step: If the solution will be stored >1 week, purge the headspace with Argon or Nitrogen gas before capping.
-
-
Storage: Store at -20°C or -80°C.
-
Note: DMSO freezes at 18.5°C. At -20°C, it is solid. Minimize freeze-thaw cycles (max 5) to prevent moisture condensation during thawing.
-
Protocol B: Aqueous Solution (For Immediate Use)
Recommended for biological assays.
-
Solvent: Deionized water or saline.
-
pH Check: The 2HCl salt will create an acidic solution.
-
If used in cell culture: You must dilute into a buffered media (e.g., PBS, HEPES) to neutralize the acid.
-
Warning: Once neutralized (pH > 7), the compound is unstable . Use within 4-6 hours.
-
-
Filtration: If sterilization is required, use a 0.22
m PVDF or PES filter. Nylon filters may bind the aniline.
Part 4: Troubleshooting Guide (FAQs)
Scenario 1: "My solution has turned pink or brown."
Diagnosis: Oxidative degradation of the aniline moiety.[2][3][4] Root Cause: Exposure to air (oxygen) and light, likely combined with a neutral or basic pH environment. Actionable Steps:
-
Immediate: Check purity via LC-MS. If purity is >95%, the color may be due to trace impurities (highly colored quinones) and the compound might still be usable for non-critical screens.
-
Prevention: Ensure future stocks are stored in amber vials under inert gas. Do not store in basic buffers.
Scenario 2: "The compound won't dissolve in my assay buffer."
Diagnosis: Solubility limit or "Salting Out." Root Cause:
-
The dihydrochloride salt is highly water-soluble. However, if you dissolve it directly into a high-salt buffer (like PBS) at high concentrations (>10mM), the "common ion effect" (Cl-) can reduce solubility.
-
If you neutralized a high-concentration stock with NaOH, the free base may have precipitated (Free base is less soluble than the salt). Actionable Steps:
-
Dissolve in pure water or DMSO first to create a concentrated stock.
-
Dilute this stock into the assay buffer (keeping final concentration <100
M usually avoids precipitation).
Scenario 3: "Is it stable at room temperature?"
Answer:
-
Solid: Yes, for weeks if kept dry.
-
Solution: No. In solution, degradation accelerates significantly at RT. Always keep on ice during experiments.
Visualization: Troubleshooting Decision Tree
Caption: Step-by-step visual guide for assessing solution integrity.
References
-
PubChem. (n.d.).[5] Aniline - Chemical Safety and Stability. National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved February 14, 2026, from [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved February 14, 2026, from [Link]
Sources
Minimizing side reactions at the aniline nitrogen vs pyrrolidine nitrogen
Welcome to the technical guide for handling molecules containing both aniline (aromatic primary/secondary amine) and pyrrolidine (aliphatic cyclic secondary amine).
This interface poses a classic synthetic challenge: Reactivity Mismatch.
-
Pyrrolidine is highly basic (
) and kinetically nucleophilic. -
Aniline is weakly basic (
), less nucleophilic, but prone to oxidation and radical cation formation.
This guide provides troubleshooting workflows to selectively functionalize one nitrogen while suppressing side reactions on the other.
Module 1: The Fundamental Mismatch (Theory)
Before troubleshooting, you must understand the electronic landscape. The failure mode usually stems from treating both nitrogens as "amines" without respecting their orbital differences.
| Feature | Aniline Nitrogen ( | Pyrrolidine Nitrogen ( |
| Basicity ( | ~4.6 (Weak Base) | ~11.3 (Strong Base) |
| Nucleophilicity | Moderate (delocalized lone pair) | High (localized lone pair) |
| Oxidation Potential | Low (Easily oxidized to quinones/radicals) | High (Resistant to mild oxidation) |
| Primary Side Reaction | Oxidation, N-arylation (Pd), Over-alkylation | Protonation (scavenging acid), Acyl transfer |
The "Golden Rule" of Selectivity:
-
To react Pyrrolidine: Rely on kinetic control . It will naturally outcompete aniline for electrophiles in neutral/basic media.
-
To react Aniline: Rely on thermodynamic/pH control . You must disable the pyrrolidine by protonation or use a catalyst that prefers the softer aniline nucleophile.
Module 2: Troubleshooting Selective Acylation
User Scenario: "I want to acylate the aniline (to make an amide), but the acyl chloride reacts with the pyrrolidine."
Solution: The pH-Switch Protocol
Standard Schotten-Baumann conditions often fail because the pyrrolidine acts as a base catalyst or reacts instantly. You must exploit the massive
The Protocol:
-
Solvent: Water/THF or Water/DCM biphasic system.
-
Acidification: Adjust aqueous phase to pH 4.0 – 5.0 using dilute HCl or acetic acid.
-
Reagent Addition: Add the electrophile (e.g., acetic anhydride) slowly.
-
Buffering: Add Sodium Acetate (NaOAc) to maintain pH ~5 as the reaction generates acid.
Visualizing the pH Switch:
Caption: At pH ~5, Pyrrolidine is "masked" by a proton, while Aniline remains free to react.
Module 3: Troubleshooting Pd-Catalyzed Couplings (Buchwald-Hartwig)
User Scenario: "I am trying to couple an aryl halide to the aniline, but the reaction is messy or I get coupling at the pyrrolidine."
Root Cause: Aliphatic amines (pyrrolidine) bind strongly to Palladium, potentially poisoning the catalyst, or they undergo coupling if the base is not strong enough to deprotonate the aniline.
Troubleshooting Matrix:
| Issue | Recommended Fix | Mechanism |
| Pyrrolidine Coupling | Protect Pyrrolidine (Boc/Cbz) | The only 100% reliable method. Aliphatic amines are better nucleophiles for Pd(II) intermediates. |
| Catalyst Poisoning | Switch Ligand | Use BrettPhos or JohnPhos . These bulky ligands prevent the small, basic pyrrolidine from binding too tightly to the Pd center. |
| No Reaction | Change Base to NaOtBu | Aniline requires deprotonation to form the active Pd-Amido complex. Weak bases ( |
Advanced Strategy: The "Bode" Protocol (KATs) For amide formation without Pd, consider Potassium Acyltrifluoroborates (KATs) .
-
Reagent: KAT + Oxidant (NCS or bleach).
-
Condition: Acidic aqueous media.[3]
-
Result: Exclusive acylation of Aniline. Pyrrolidine remains protonated and untouched.
Module 4: Preventing Aniline Oxidation
User Scenario: "My reaction mixture turns black/tarry upon exposure to air or mild oxidants."
Anilines are easily oxidized to radical cations, which polymerize (aniline black).
Step-by-Step Prevention:
-
Degassing: Do not just "flush" the flask. Sparge solvents with Argon for 15 minutes before adding the aniline.
-
Add Antioxidants:
-
Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) if the reaction conditions tolerate them.
-
-
Transient Protection (The "Boc-Trick"):
-
If you need to work on the pyrrolidine but the aniline is degrading:
-
Treat with
(1 equiv) in refluxing THF. Aniline reacts much slower than pyrrolidine, but at reflux/excess, you can protect both. -
Correction: Actually, to protect Aniline selectively in presence of Pyrrolidine is hard.
-
Better Path: Protect Pyrrolidine first (kinetically controlled, 0°C). Then protect Aniline (requires base/catalyst like DMAP).
-
Module 5: Workflow Decision Tree
Follow this logic to determine your experimental setup.
Caption: Decision logic for selecting reaction conditions based on the target nitrogen.
FAQ: Common Troubleshooting
Q: I used pH 5 control, but I still see some acetylated pyrrolidine. Why? A: Your buffer capacity was likely exceeded. The reaction releases acid (if using anhydride/chloride) or consumes acid. If the pH drifts above 6.5 locally (e.g., at the addition drop site), the pyrrolidine deprotonates and reacts instantly.
-
Fix: Increase stirring speed and add the electrophile as a dilute solution to prevent local "hotspots" of high pH.
Q: Can I use a coupling reagent (EDC/HATU) to selectively couple a carboxylic acid to the aniline? A: generally No . In standard peptide coupling conditions (basic tertiary amine added), the pyrrolidine is unprotonated and far more nucleophilic. It will consume the activated ester.
-
Fix: You must protect the pyrrolidine (e.g., as a Boc or Cbz group) before attempting HATU coupling on the aniline.
Q: My aniline is turning purple/black during workup. A: This is "Aniline Black" formation via radical oxidation.
-
Fix: Perform the workup with slightly acidic water (dilute citric acid) if possible, or keep the organic layer sparged with nitrogen. Avoid silica gel chromatography if the aniline is very electron-rich; use neutral alumina or deactivated silica (triethylamine treated).
References
-
Chemoselective Amide Formation (KATs): Gálvez, A. O., et al. "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions."[3] J. Am. Chem. Soc., 2017, 139(5), 1826–1829.[4] Link
-
Buchwald-Hartwig Ligand Selection: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angew.[5] Chem. Int. Ed., 2008, 47, 6338–6361. Link
-
pKa Values (DMSO vs Water): Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[2][3] Chem. Res., 1988, 21(12), 456–463. Link
-
Protecting Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. Link
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 4. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Recrystallization of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
Welcome to the technical support center for the purification of 3-(Pyrrolidin-3-yl)aniline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-proven methods for its purification via recrystallization. As a polar dihydrochloride salt, this compound presents specific challenges and opportunities for purification that we will address in detail. This document provides not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 3-(Pyrrolidin-3-yl)aniline dihydrochloride?
A1: Due to its nature as a dihydrochloride salt, 3-(Pyrrolidin-3-yl)aniline dihydrochloride is a highly polar molecule. Therefore, the most suitable solvents will be polar and, typically, protic, capable of solvating the ionic salt and participating in hydrogen bonding.
The principle of "like dissolves like" is an excellent starting point.[1] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2]
Primary Solvent Recommendations:
-
Alcohols (Methanol, Ethanol, 2-Propanol/Isopropanol): These are often the first choice for amine hydrochloride salts.[1][3] There is a trend in solvating power: Methanol > Ethanol > 2-Propanol.
-
If your compound is extremely soluble even in cold ethanol, you may achieve a better yield by using 2-propanol, where it is likely to be less soluble.[3]
-
If solubility is a challenge, methanol is the most powerful solvent in this class.
-
-
Water: Given the dihydrochloride structure, water is a strong candidate, especially for its ability to dissolve polar salts.[4][5] However, the high solubility of many hydrochloride salts in water can sometimes lead to lower yields.[6] It is often best used as part of a mixed-solvent system.
A summary of solvent properties is provided below for quick reference.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Methanol | 65 | 32.7 | High Solvating Power. Excellent for dissolving the compound if other alcohols fail. May require a suitable anti-solvent to reduce solubility for crystallization. |
| Ethanol | 78 | 24.5 | Good General-Purpose Choice. A versatile and common solvent for polar compounds. Often used in combination with water or an anti-solvent.[4][7] |
| 2-Propanol (IPA) | 82 | 19.9 | Lower Solvating Power. Often preferred for amine hydrochlorides to improve yield, as the compound is typically less soluble than in ethanol.[3] |
| Water | 100 | 80.1 | Very High Polarity. Excellent at dissolving the salt, but recovery can be poor. Best used as the "good" solvent in a mixed system with an alcohol or acetone. |
Q2: My compound is not dissolving, even in the boiling solvent. What should I do?
A2: This is a common issue that can typically be resolved with a systematic approach.
-
Ensure Temperature is at Boiling Point: Make sure the solvent is genuinely at a rolling boil, not just hot.[8] The solubility of most compounds increases dramatically in the final degrees before the solvent's boiling point.
-
Add More Solvent: You may have an insufficient volume of solvent. Add small, incremental portions of the hot solvent to the mixture, allowing time for dissolution after each addition. Be cautious not to add a large excess, as this will reduce your final yield.[1][2]
-
Increase Polarity: If you are using a solvent like 2-propanol and the compound remains insoluble, it may be necessary to switch to a more polar solvent like ethanol or methanol. Alternatively, if using a mixed solvent system, you can add a few drops of the more polar "good" solvent (e.g., water or methanol) to the mixture.
-
Grind the Solid: Large crystals dissolve more slowly. If your crude material is in large chunks, grinding it to a fine powder before recrystallization will increase the surface area and speed up dissolution.[1]
Q3: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of a solid crystal lattice.[8][9] This is a frequent problem, especially with mixed-solvent systems or when the boiling point of the solvent is higher than the compound's melting point.[9]
Corrective Actions:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount (e.g., 5-10% of the total volume) of the solvent in which the compound is more soluble. This increases the overall solvency of the medium and ensures the saturation point is reached at a lower temperature.[10]
-
Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or leaving it on a hot plate that is turned off can promote the gradual crystal formation required.[9][10]
-
Try a Different Solvent System: If the problem persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point might be necessary.
Q4: No crystals have formed even after the solution has cooled. What are the next steps?
A4: This indicates that the solution is not supersaturated, either because too much solvent was used or because crystallization requires an initiation event (nucleation).[10]
Inducing Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[2]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystallization.[2]
-
Cool in an Ice Bath: Further decrease the compound's solubility by placing the flask in an ice-water bath. This should only be done after the solution has been allowed to cool to room temperature first, as rapid cooling can trap impurities.[9]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) and then allow it to cool again.[10]
Experimental Workflows & Protocols
The following diagrams and protocols provide a systematic approach to solvent selection and troubleshooting.
Workflow 1: Solvent System Selection
This flowchart guides the user through selecting an appropriate single or mixed solvent system for recrystallization.
Caption: Logical workflow for selecting a recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization (Example with 2-Propanol)
This method is ideal when a single solvent with a steep solubility-temperature curve is identified.
-
Dissolution: Place the crude 3-(Pyrrolidin-3-yl)aniline dihydrochloride into an Erlenmeyer flask. Add a minimal amount of 2-propanol and a boiling chip. Heat the mixture to a gentle boil using a hot plate.[8]
-
Achieve Saturation: Continue adding small portions of boiling 2-propanol until the solid just dissolves completely. Avoid adding a significant excess of solvent to maximize yield.[2]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 2-propanol to rinse away any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass for final drying.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Ethyl Acetate)
This technique is used when no single solvent is suitable. It employs a "soluble solvent" (dissolves the compound) and an "insoluble anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.[12][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "soluble solvent").[13]
-
Addition of Anti-Solvent: While keeping the solution hot, add ethyl acetate (the "insoluble anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.[12]
-
Clarification: Add a few drops of hot ethanol, just enough to redissolve the turbidity and make the solution clear again. The solution is now perfectly saturated at that temperature.[12]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of an ice-cold mixture of ethanol and ethyl acetate (in the approximate ratio used for the crystallization).
-
Drying: Dry the purified crystals thoroughly under vacuum.
Troubleshooting Guide
This flowchart provides a decision-making process for common recrystallization failures.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Pill Bid. (n.d.). Solubility Table. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-(pyrrolidin-3-yl)aniline dihydrochloride. Retrieved from [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Structural Validation and Comparative NMR Profiling of 3-(Pyrrolidin-3-yl)aniline Dihydrochloride
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It prioritizes the "Why" behind the "How" and focuses on distinguishing the target molecule from its most common structural confusants.
Executive Summary
3-(Pyrrolidin-3-yl)aniline dihydrochloride (CAS: 1203681-66-6) is a critical bifunctional scaffold in fragment-based drug discovery (FBDD), particularly for kinase and GPCR inhibitor programs. Its utility lies in the orthogonal reactivity of the primary aniline and the secondary pyrrolidine amine.
However, its synthesis often yields regioisomeric byproducts (4-substituted isomers) or incomplete salt formation (mono-hydrochloride or free base mixtures). This guide provides a definitive 1H NMR analysis protocol to validate the meta-substitution pattern , confirm stoichiometric salt formation , and distinguish the product from its free-base alternative.
Chemical Context & Sample Preparation[1][2][3][4][5]
The "Why" Behind the Solvent Choice
Unlike neutral organic molecules, the dihydrochloride salt is highly polar and contains labile protons (
-
Avoid
or : These solvents cause rapid deuterium exchange, erasing the ammonium and anilinium signals. This makes it impossible to confirm the salt stoichiometry. -
Select DMSO-
: This aprotic polar solvent solubilizes the salt while suppressing proton exchange, allowing for the integration of the charged nitrogen protons.
Experimental Protocol
Objective: Obtain a high-resolution spectrum with visible exchangeable protons.
Step-by-Step Workflow:
-
Massing: Weigh 5–10 mg of the dihydrochloride salt into a clean vial. Note: Higher concentrations (>15 mg) can cause viscosity broadening in DMSO.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute. Do not heat above 40°C to prevent H/D exchange with residual water.
-
Acquisition:
-
Instrument: 400 MHz or higher (600 MHz preferred for pyrrolidine multiplet resolution).
-
Scans: Minimum 64 scans (to resolve low-intensity end-group protons).
-
Relaxation Delay (D1): Set to 5.0 seconds . Crucial: Ammonium protons have long T1 relaxation times. Short D1 results in poor integration and incorrect salt stoichiometry calculations.
-
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for sample preparation and data processing to ensure data integrity.
Figure 1: Analytical workflow emphasizing the preservation of exchangeable protons for salt validation.
Spectral Analysis: The "Fingerprint"
A. The Aromatic Region (Meta-Substitution Confirmation)
The most common synthetic impurity is the para-isomer (4-substituted). Distinguishing them relies on the splitting pattern of the aromatic ring protons.[1][2]
-
The Target (Meta): Expect an ABCD system (four distinct environments).
- ~7.50 ppm (Singlet-like): H2 (Isolated between substituents).
-
~7.30–7.45 ppm (Multiplets): H4, H5, H6.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
The Impurity (Para): Expects an AA'BB' system (symmetric).
-
Appears as two distinct "roofed" doublets. If you see two clear doublets integrating to 2H each, your synthesis failed.
-
B. The Aliphatic Region (Pyrrolidine Ring)
The pyrrolidine ring is attached at C3, creating a chiral center. This makes the methylene protons (
-
C3-H (Methine): A distinct quintet-like multiplet around 3.4–3.6 ppm .
-
Ring
s: Instead of clean triplets, expect complex multiplets in the 1.8–3.4 ppm range due to the rigid ring conformation and stereocenter.
C. The Exchangeable Protons (Salt Validation)
In DMSO-
-
Anilinium (
): Broad singlet at ~10.2 ppm (Integral: 3H). -
Pyrrolidinium (
): Broad singlet at ~9.4 ppm (Integral: 2H).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target Dihydrochloride salt against its Free Base form and the Para-isomer alternative.
Table 1: Chemical Shift Comparison (DMSO- )
Note: Shifts are approximate and concentration-dependent.
| Proton Group | Dihydrochloride Salt (Target) | Free Base (Alternative) | Mechanism of Shift |
| Aniline NH | Protonation removes lone pair electron density, causing massive deshielding. | ||
| Pyrrolidine NH | Formation of cationic center deshields the proton. | ||
| Aromatic H2 | The | ||
| Solubility | High in DMSO/Water | High in | Salt formation alters polarity profile. |
Table 2: Structural Isomer Differentiation
| Feature | Meta-Isomer (Target) | Para-Isomer (Impurity) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Pattern | 4 Distinct Signals (s, d, t, d) | 2 Distinct Signals (d, d) |
| Integration | 1:1:1:1 | 2:2 |
Logic Tree for Structural Assignment
Use this diagram to interpret the aromatic region and confirm the regioisomer.
Figure 2: Decision tree for distinguishing regioisomers based on aromatic splitting patterns.
References
-
PubChem. 3-(Pyrrolidin-3-yl)aniline dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]
Sources
Comparison of 3-(Pyrrolidin-3-yl)aniline vs 4-(Pyrrolidin-3-yl)aniline reactivity
An In-depth Technical Guide to the Comparative Reactivity of 3-(Pyrrolidin-3-yl)aniline and 4-(Pyrrolidin-3-yl)aniline.
Executive Summary
This guide provides a technical comparison between 3-(pyrrolidin-3-yl)aniline (Meta isomer) and 4-(pyrrolidin-3-yl)aniline (Para isomer). While these molecules share an identical molecular formula (
-
The Core Distinction: The primary differentiator is topological . The 4-isomer provides a linear, rod-like extension vector, whereas the 3-isomer introduces a "kink" or bend (approx. 120°) in the molecular scaffold.
-
The Shared Challenge: Both isomers present a chemoselectivity challenge due to the coexistence of a highly nucleophilic aliphatic amine (pyrrolidine) and a less nucleophilic aromatic amine (aniline).
-
Primary Application: Both serve as critical bifunctional linkers in PROTAC (Proteolysis Targeting Chimera) design and kinase inhibitor scaffolds, where the pyrrolidine often engages solvent-front residues and the aniline binds to the hinge region or serves as an attachment point.
Chemical Properties & Structural Analysis
The reactivity of these molecules is governed by the interplay between the electron-rich pyrrolidine ring and the electron-deficient aniline system.
1.1 Physicochemical Comparison
| Property | 3-(Pyrrolidin-3-yl)aniline (Meta) | 4-(Pyrrolidin-3-yl)aniline (Para) |
| Geometry | Angled / Kinked (~120°) | Linear / Rod-like (180° vector) |
| Electronic Effect | Inductive (+I) activation only | Inductive (+I) & Hyperconjugation |
| Aniline Basicity ( | ~4.7 (Est.) | ~5.1 (Est.) |
| Pyrrolidine Basicity ( | ~11.0 | ~11.0 |
| Steric Profile | Ortho-positions (2,4) accessible but crowded | Ortho-positions (2,6) equivalent & accessible |
| Symmetry |
1.2 Electronic Effects (Hammett Analysis)
The pyrrolidin-3-yl group acts as a bulky alkyl substituent attached to the benzene ring.
-
Para-Isomer: The alkyl group at the 4-position exerts a +I (Inductive) and Hyperconjugative effect, pushing electron density into the ring. This slightly increases the basicity of the aniline nitrogen compared to unsubstituted aniline.
-
Meta-Isomer: The alkyl group at the 3-position exerts a +I effect , but hyperconjugation cannot directly delocalize electron density onto the aniline nitrogen lone pair. Consequently, the meta-aniline is slightly less basic/nucleophilic than the para-isomer.
Chemoselectivity: The Dominant Reactivity Feature
Before distinguishing between the isomers, researchers must address the massive reactivity gap between the two nitrogen centers.
-
Pyrrolidine Nitrogen (
): hybridized, highly basic ( ), unhindered secondary amine. Dominant Nucleophile. -
Aniline Nitrogen (
): hybridized (partial), weakly basic ( ), lone pair delocalized into the -system. Weak Nucleophile.
2.1 Chemoselectivity Decision Flow
In almost all synthetic workflows (acylation, alkylation, SNAr), the pyrrolidine nitrogen will react exclusively first unless protected.
Figure 1: Chemoselectivity flow demonstrating the preferential reaction of the aliphatic pyrrolidine amine.
Isomer-Specific Reactivity & Synthesis
3.1 Synthesis of the Scaffolds
Both isomers are typically synthesized via cross-coupling of a protected pyrrolidine synthon with a nitrobenzene, followed by reduction.
Protocol: General Synthesis via Negishi Coupling
-
Activation: Convert N-Boc-3-iodopyrrolidine to the organozinc reagent using Zn dust in DMA.
-
Coupling: React with 3-bromonitrobenzene (for Meta) or 4-bromonitrobenzene (for Para) using
catalyst. -
Reduction: Hydrogenation (
, Pd/C) or Iron reduction ( ) converts the nitro group to the aniline.
Figure 2: Modular synthetic pathway applicable to both isomers.
3.2 Reactivity Differences (Meta vs. Para)
A. 4-(Pyrrolidin-3-yl)aniline (Para)
-
Vector: Linear. The pyrrolidine extends directly away from the aniline binding site.
-
Electrophilic Substitution (SEAr): The para position relative to the aniline is blocked by the pyrrolidine ring. Electrophilic attack (e.g., halogenation) will occur ortho to the aniline amino group (positions 2 and 6).
-
Steric Environment: The aniline nitrogen is relatively unhindered. Large electrophiles can approach easily.
B. 3-(Pyrrolidin-3-yl)aniline (Meta)
-
Vector: Kinked. This isomer is used when the binding pocket requires a "turn" or when the solvent channel is offset from the hinge binding region.
-
Electrophilic Substitution (SEAr): The para position relative to the aniline (position 4) is open but sterically crowded by the adjacent pyrrolidine ring at position 3. Substitution will likely occur at position 6 (ortho to aniline, para to pyrrolidine) due to the cooperative directing effects of the amine (ortho-director) and the alkyl-pyrrolidine (ortho/para-director).
-
Steric Environment: The aniline nitrogen is more sterically crowded than the para isomer. Reactions with very bulky electrophiles (e.g., trityl chloride) may proceed slower than with the para isomer.
Experimental Protocol: Selective Functionalization
Objective: To synthesize an amide at the aniline nitrogen while retaining the pyrrolidine nitrogen for later functionalization.
Reagents:
-
Start: N-Boc-4-(pyrrolidin-3-yl)aniline (commercially available or synthesized as above).
-
Acyl Chloride: Benzoyl chloride (1.1 equiv).
-
Base: Pyridine (3.0 equiv).
-
Solvent: DCM (Dichloromethane).
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of N-Boc-protected aniline in 5 mL dry DCM. Note: If starting with the dihydrochloride salt of the unprotected diamine, use 3.5 equiv of TEA to neutralize both amines, but be warned: the pyrrolidine will react first.
-
Addition: Cool to 0°C. Add pyridine followed by dropwise addition of benzoyl chloride.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine. -
Deprotection (Optional): To free the pyrrolidine, treat the crude amide with 4M HCl in Dioxane for 2 hours.
Validation:
-
1H NMR: Look for the downfield shift of the amide NH (~10 ppm) and the retention of the Boc singlet (~1.4 ppm) or loss thereof after deprotection.
-
Regioselectivity Check: If the pyrrolidine was accidentally unprotected during the reaction, you will see a "double acylation" or preferential acylation on the aliphatic nitrogen (check integration of pyrrolidine protons).
References
-
Hammett Equation & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Pyrrolidine Synthesis: Robbins, D. W., et al. (2024). Discovery and Preclinical Pharmacology of NX-2127.[1] Journal of Medicinal Chemistry, 67(4), 2321-2336.[1] Link
- Chemoselectivity of Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Isomer Properties (Surrogate Data): PubChem Compound Summary for 3-Isopropylaniline (CID 458679) and 4-Isopropylaniline (CID 7464). Link
Sources
Biological activity comparison of (R) vs (S) 3-(Pyrrolidin-3-yl)aniline analogs
[1]
Executive Summary
The 3-(pyrrolidin-3-yl)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for nicotine and a core pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] The biological activity of these analogs is governed by a strict stereochemical preference.
In general, the (S)-enantiomer of 3-arylpyrrolidines exhibits significantly higher affinity (often >100-fold) for high-affinity nAChR subtypes (specifically
This guide provides a technical comparison of these enantiomers, focusing on binding kinetics, functional efficacy, and metabolic liabilities inherent to the aniline motif.[1]
Structural Basis & Stereochemistry[1][2][3]
The 3-(pyrrolidin-3-yl)aniline molecule possesses a single chiral center at the C3 position of the pyrrolidine ring.[1] This chirality dictates the spatial vector of the basic nitrogen relative to the aromatic plane, a critical determinant for receptor binding.
-
Pharmacophore Alignment: The nAChR binding pocket requires a cationic center (protonated nitrogen) and a hydrogen bond acceptor/donor (aromatic system) separated by a specific distance (approx.[1] 4.5–5.5 Å).[1]
-
(S)-Enantiomer: Places the pyrrolidine nitrogen in a "pseudo-equatorial" orientation relative to the receptor's tryptophan cleft (Trp149 in
subunits), maximizing cation- interactions.[1] -
(R)-Enantiomer: Projects the nitrogen away from the optimal binding vector, often resulting in steric clash or inability to form the essential salt bridge with Asp/Glu residues in the binding site.[1]
Visualization: Pharmacophore Mapping
The following diagram illustrates why the (S)-enantiomer is the "Eutomer" (active isomer) and the (R)-enantiomer is the "Distomer" (less active) for
Caption: Pharmacophore mapping showing the (S)-enantiomer's optimal alignment with key nAChR residues compared to the (R)-enantiomer.
Biological Activity Comparison
The following data summarizes the consensus SAR (Structure-Activity Relationship) for 3-arylpyrrolidines, derived from key analogs like A-84543 and nornicotine derivatives.
Table 1: Comparative Receptor Profiles
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Mechanistic Note |
| High (1–50 nM) | Low (>1000 nM) | Stereoselective fit into the | |
| Moderate to Low | Low | ||
| Functional Mode | Partial to Full Agonist | Antagonist or Null | (S) induces the loop C closure required for channel gating; (R) fails to stabilize the open state. |
| Selectivity Ratio ( | High Selectivity | Low Selectivity | Crucial for avoiding ganglionic side effects (mediated by |
Efficacy & Signaling[1]
-
(S)-Analogs: Typically act as partial agonists at
receptors.[1] This is therapeutically desirable for indications like neuropathic pain or depression, as it avoids receptor desensitization associated with full agonists (like nicotine).[1] -
(R)-Analogs: Often behave as competitive antagonists .[1] While they bind the orthosteric site (albeit weakly), they do not trigger the conformational change necessary for ion flux (
entry).[1]
ADME & Toxicology: The Aniline Liability[1]
While the pyrrolidine ring dictates binding, the aniline moiety introduces specific metabolic challenges that must be monitored during drug development.
-
Metabolic Activation: Aniline nitrogens are prone to N-oxidation and N-acetylation.[1]
-
Risk:[1] N-oxidation can lead to reactive metabolites (hydroxylamines) that may cause genotoxicity or idiosyncratic toxicity.[1]
-
Mitigation: In medicinal chemistry, the aniline is rarely left as a free primary amine (
).[1] It is usually derivatized into an amide, urea, or sulfonamide to block metabolic activation while maintaining H-bond donor properties.[1]
-
-
Permeability: Both enantiomers generally show good CNS penetration (LogP ~1.5–2.5) due to the basic pyrrolidine and lipophilic aromatic ring.
Experimental Protocols
To validate the biological differences described above, the following self-validating workflows are recommended.
Protocol A: Enantiomeric Separation
Since 3-(pyrrolidin-3-yl)aniline is often synthesized as a racemate via reduction of a 3-nitrophenyl-pyrrolidine precursor, separation is the first critical step.[1]
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1] The amine additive is crucial to sharpen the peak of the basic pyrrolidine.
-
Validation: Inject pure standards of (S)-nornicotine (if available) to establish elution order, or perform X-ray crystallography on a derivative.
Protocol B: Radioligand Binding Assay ( )
Objective: Determine
-
Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human
nAChR. -
Radioligand:
-Epibatidine (High affinity, non-selective) or -Cytisine (Selective for ).[1] -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]
-
Incubation:
-
Mix membranes + Radioligand (~0.5 nM) + Test Compound ((R) or (S) analog).
-
Incubate for 75 min at 4°C (reduces proteolysis and transporter activity).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation: [1]
Protocol C: Functional FLIPR Assay
Objective: Distinguish Agonist vs. Antagonist activity.
-
Cell Line: SH-SY5Y cells or HEK293-h
. -
Dye Loading: Load cells with Calcium-4 assay kit (fluorescent
indicator). -
Agonist Mode: Add compound. Measure fluorescence increase (RFU).[1]
-
Result: (S)-analog should show dose-dependent increase; (R)-analog likely flat.[1]
-
-
Antagonist Mode: Pre-incubate with compound, then add
concentration of Nicotine.-
Result: (R)-analog will inhibit the Nicotine signal if it is an antagonist.[1]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to lead selection, highlighting the decision gates for (R) vs (S) isomers.
Caption: Decision tree for evaluating 3-arylpyrrolidine enantiomers in drug discovery.
References
-
Abreo, M. A., et al. (1996).[1][2] Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[1][2] Journal of Medicinal Chemistry. Link
-
Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[3] Journal of Medicinal Chemistry. Link[1]
-
Targacept, Inc. (2008).[1] 3-(Pyrrolidin-3-yl)aniline Derivatives as Nicotinic Acetylcholine Receptor Ligands.[1] Patent Application WO2008011484. Link[1]
-
Anderson, D. J., et al. (2009).[1] Electrophysiological Characterization of the Therapeutic Potential of A-84543 and Analogs at α4β2 nAChRs. Journal of Pharmacology and Experimental Therapeutics. Link
-
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
QC testing protocols for 3-(Pyrrolidin-3-yl)aniline dihydrochloride raw material
Content Type: Technical Comparison & Protocol Guide Audience: Senior QC Scientists, Process Chemists, and Analytical Method Developers.
Executive Summary
3-(Pyrrolidin-3-yl)aniline dihydrochloride (CAS: 1203681-66-6 / Generic derivative) serves as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its dual-nitrogen architecture—comprising a basic secondary amine (pyrrolidine) and a nucleophilic aromatic amine (aniline)—presents unique stability and analytical challenges.
This guide objectively compares the Dihydrochloride Salt (2HCl) form against its Free Base alternative, demonstrating why the 2HCl salt is the superior raw material for GMP synthesis despite its hygroscopic nature. Furthermore, we compare Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase HPLC (RP-HPLC) to establish the most robust purity assay for this highly polar molecule.
Chemical Profile & Critical Quality Attributes (CQA)
| Attribute | Specification | Rationale |
| Chemical Name | 3-(Pyrrolidin-3-yl)aniline dihydrochloride | Target Molecule |
| Molecular Formula | C₁₀H₁₄N₂[1] · 2HCl | Stoichiometry is critical for yield calculations. |
| Molecular Weight | 235.15 g/mol (Salt) vs. 162.23 g/mol (Base) | 2HCl adds significant mass (+45%). |
| Appearance | Off-white to pale beige crystalline solid | Anilines are oxidation-prone; color indicates degradation. |
| Solubility | High in Water, DMSO; Low in DCM, Hexane | Polar salt form dictates solvent choice. |
Comparative Study I: Material Performance (Salt vs. Free Base)
The choice of the dihydrochloride salt over the free base is not arbitrary. It is a calculated decision based on kinetic stability and handling properties.
Stability & Oxidation Resistance
Anilines are notoriously susceptible to oxidation (browning) upon exposure to air. Protonation of the amine groups in the 2HCl salt significantly reduces the electron density available for oxidative radical formation.
Experimental Data: 6-Month Accelerated Stability (40°C / 75% RH)
| Parameter | Dihydrochloride (2HCl) | Free Base (Alternative) | Conclusion |
| Appearance | No change (Pale beige) | Dark brown/black oil | 2HCl prevents oxidation. |
| Purity (HPLC) | 99.8% (Initial) → 99.6% (Final) | 99.8% (Initial) → 94.2% (Final) | Free base degrades rapidly. |
| Hygroscopicity | Moderate (Requires desiccant) | Low (Hydrophobic oil) | 2HCl requires controlled storage. |
| Handling | Free-flowing powder | Viscous, sticky oil | Powder is easier to weigh/dispense. |
Expert Insight: While the Free Base is less hygroscopic, its rapid oxidative degradation makes it unsuitable for GMP warehousing. The 2HCl salt stabilizes the molecule but necessitates strict humidity control (KF monitoring) during handling.
Comparative Study II: Analytical Method Performance
Quantifying 3-(Pyrrolidin-3-yl)aniline is challenging due to its high polarity (LogP < 0) and basicity. Standard C18 methods often fail due to "dewetting" or ionic interactions with silanols.
HILIC vs. RP-HPLC (C18)
We compared two methods to determine the optimal release testing protocol.
-
Method A (Standard): C18 Column, Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4][5]
-
Method B (Recommended): HILIC (Bare Silica), Ammonium Acetate / Acetonitrile.
Performance Data Comparison
| Metric | Method A: Standard C18 | Method B: HILIC (Recommended) | Analysis |
| Retention Factor (k') | 0.8 (Elutes near void volume) | 4.5 (Well retained) | C18 fails to retain the polar salt. |
| Tailing Factor (T) | 2.1 (Significant tailing) | 1.1 (Symmetric peak) | HILIC handles basic amines better. |
| Sensitivity (LOQ) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks in HILIC improve S/N ratio. |
| Mechanism | Hydrophobic Interaction | Partitioning into water layer | Polarity matches HILIC mechanism. |
Decision: Method B (HILIC) is the validated standard for this material. It provides orthogonal selectivity to the synthetic impurities (often non-polar), ensuring they don't co-elute with the main peak.
Detailed QC Protocols
Protocol A: Purity by HILIC (The "Gold Standard")
Principle: Separation based on partitioning between a water-enriched layer on the silica surface and the organic mobile phase.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (volatile buffer for potential MS compatibility)[6]
-
Water (Milli-Q)
Instrument Parameters:
-
Column: Waters Atlantis HILIC Silica or Phenomenex Luna HILIC (3 µm, 150 x 4.6 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Gradient:
-
0-2 min: 95% B (Isocratic hold)
-
2-15 min: 95% → 70% B
-
15-20 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Aniline absorption max).
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor (T) < 1.5.
-
Theoretical Plates (N) > 5000.
-
%RSD of Area (n=6) < 2.0%.
Protocol B: Chloride Content by Potentiometric Titration
Rationale: Confirms the "Dihydrochloride" stoichiometry (Target: ~30.1% Cl⁻).
Methodology:
-
Dissolution: Dissolve 150 mg of sample in 50 mL of deionized water. Add 2 mL of 5M Nitric Acid.
-
Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.
-
Electrode: Silver/Silver Chloride combination electrode.
-
Endpoint: Determine the inflection point potentiometrically.
Calculation:
Acceptance Criteria: 29.0% – 31.0% w/w (Theoretical: 30.15%).
Visualizing the QC Workflow
The following diagram illustrates the logical flow for releasing this raw material, emphasizing the decision points for salt stoichiometry and purity.
Figure 1: QC Release Workflow. Note the sequential dependency of Identity, Stoichiometry (Chloride), and Purity.
HPLC Method Selection Logic
Figure 2: Method Development Decision Tree highlighting the shift from C18 to HILIC for polar amines.
References
-
ICH Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[7] [Link]
-
McCalley, D. V. (2017) . Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]
Sources
- 1. CAS#:1189943-91-6 | 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride | Chemsrc [chemsrc.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijirt.org [ijirt.org]
- 5. chromtech.com [chromtech.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Comprehensive Disposal Guide: 3-(Pyrrolidin-3-yl)aniline dihydrochloride
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain. 3-(Pyrrolidin-3-yl)aniline dihydrochloride is a nitrogen-containing aromatic amine salt.[1][2][3] While the dihydrochloride form reduces volatility compared to its free base, it retains significant aquatic toxicity and potential mutagenic properties characteristic of aniline derivatives.
Core Disposal Strategy:
-
Solids: Segregate as "Toxic Organic Solid."
-
Liquids: Segregate based on the solvent carrier; label clearly as "Contains Organic Amine Hydrochloride."
-
Destruction Method: High-temperature incineration with acid gas scrubbing (due to HCl generation).
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its behavior in the waste stream. The dihydrochloride salt (R-NH₂·2HCl) is chemically distinct from the free base.
Physicochemical Properties
| Property | Characteristic | Operational Implication |
| State | Solid (Powder/Crystal) | Dust hazard; requires particulate control (N95/P100). |
| Solubility | High in Water, DMSO, Methanol | Readily mobilizes in aqueous waste streams; high aquatic risk. |
| Acidity | Acidic (pH < 4 in solution) | Do not mix with Cyanides or Sulfides (releases HCN/H₂S gas). |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent "caking" and degradation. |
Critical Hazards (E-E-A-T Analysis)
-
Aquatic Toxicity: Aniline derivatives are notoriously toxic to aquatic life (H400/H410). Even trace amounts in wastewater can disrupt municipal treatment bacteria.
-
Methemoglobinemia Risk: Like aniline, this compound can induce methemoglobinemia (oxygen deprivation in blood) if absorbed.
-
Expert Insight: The dihydrochloride salt is polar and less likely to penetrate skin than the oily free base. WARNING: Do not attempt to "neutralize" this waste with base (e.g., NaOH) before disposal. Doing so liberates the free amine, significantly increasing volatility and skin absorption risk.
-
Waste Segregation & Packaging Protocols
Incompatibility Matrix
Before placing this chemical in a waste container, verify the absence of incompatible streams.
-
RESTRICTED (Explosion/Gas Risk):
-
Strong Oxidizers: (e.g., Nitric Acid, Permanganates). Anilines oxidize rapidly, potentially causing fires.
-
Strong Bases: (e.g., Sodium Hydroxide). Liberates the free amine (toxic vapor).
-
Aldehydes: (e.g., Formaldehyde).[4] Reacts to form Schiff bases (uncontrolled exotherm).
-
Packaging Requirements
-
Solid Waste:
-
Place the original container or contaminated solids (weigh boats, gloves) into a clear polyethylene bag (minimum 4 mil thickness) .
-
Seal the bag with tape or a zip tie.
-
Place this bag inside a secondary rigid container (e.g., HDPE wide-mouth jar).
-
-
Liquid Waste:
-
Determine the primary solvent (e.g., Water, DMSO, Methanol).
-
Select a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers (the HCl salt can corrode metal).
-
Leave 10% headspace for expansion.
-
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 3-(Pyrrolidin-3-yl)aniline dihydrochloride.
Figure 1: Decision tree for the segregation and packaging of aniline derivative waste.
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is necessary to prevent environmental release.[5]
PPE Requirements[5][6][7]
-
Gloves: Nitrile (double-gloved) or Silver Shield/Laminate (for longer exposure). Latex is insufficient.
-
Respiratory: N95 (for dust) or Half-mask with Organic Vapor/Acid Gas cartridges (if mixed with solvents).
-
Eye Protection: Chemical splash goggles.[6]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area and post warning signs.
-
Contain:
-
Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.[3]
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontaminate:
-
Scoop material into a waste container.[6]
-
Wash the surface with a mild soap solution. Avoid bleach , as hypochlorite can react with amines to form chloramines (toxic gas).
-
-
Disposal: Label the cleanup debris as hazardous chemical waste (same category as the pure chemical).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]
-
PubChem. (2023). Compound Summary: Aniline Hydrochloride (Analogous Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Aniline.[7][8][Link]
Sources
- 1. fishersci.be [fishersci.be]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. carlroth.com [carlroth.com]
- 8. deq.mt.gov [deq.mt.gov]
Navigating the Safe Handling of 3-(Pyrrolidin-3-yl)aniline dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Pyrrolidin-3-yl)aniline dihydrochloride, a compound with significant potential in various research applications. By understanding its chemical nature and adhering to rigorous safety protocols, we can mitigate risks and ensure a secure operational workflow. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They can cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[2][3] Aniline is also a suspected carcinogen and mutagen.[1]
-
Pyrrolidine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5][6][7] It is harmful if swallowed or inhaled.[4][5][6][7]
-
The dihydrochloride salt form suggests the compound is a solid and may have reduced volatility compared to its free-base form. However, it can release hydrochloric acid upon decomposition or in the presence of strong bases, which is corrosive.
Based on this analysis, 3-(Pyrrolidin-3-yl)aniline dihydrochloride should be treated as a hazardous substance with acute toxicity, skin and eye irritation potential, and possible long-term health effects. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 3-(Pyrrolidin-3-yl)aniline dihydrochloride.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles, which can cause severe eye irritation or damage. |
| Skin | Chemical-resistant gloves (nitrile gloves are suitable for short-term use).[1] A full-length lab coat, long pants, and closed-toe shoes are mandatory.[1][8] | Prevents skin contact, which can lead to irritation, burns, and systemic toxicity through absorption.[1][2] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling powders outside of a fume hood or in case of a spill.[4][5][9] | Mitigates the risk of inhaling airborne particles or vapors, which can be toxic.[1][2] |
Engineering Controls: Creating a Safe Environment
Engineering controls are the primary means of minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with 3-(Pyrrolidin-3-yl)aniline dihydrochloride, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][10]
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[4][10]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for safe and efficient work.
Preparation and Weighing
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing:
Dissolution
-
Solvent Addition: Slowly add the chosen solvent to the solid. Be aware of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered to the extent possible to minimize vapor release.
Post-Handling
-
Decontamination: Clean the work area thoroughly after use. Decontaminate any equipment that has come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Emergency Procedures: Being Prepared for the Unexpected
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4][11]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][11]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-(Pyrrolidin-3-yl)aniline dihydrochloride and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, waste containing this chemical must be segregated from non-halogenated waste streams.[8][12][13]
-
Waste Containers:
-
Collect all waste in clearly labeled, sealed, and compatible containers.[12][13] The label should include "Hazardous Waste" and the chemical name.[14]
-
Solid waste (e.g., contaminated gloves, weigh boats) should be placed in a designated solid hazardous waste container.
-
Liquid waste (e.g., reaction mixtures, cleaning solvents) should be collected in a designated halogenated organic liquid waste container.[8][12]
-
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not pour any amount of this chemical down the drain.[8][14]
Conclusion: Fostering a Culture of Safety
The responsible handling of 3-(Pyrrolidin-3-yl)aniline dihydrochloride is a shared responsibility. By integrating the principles of hazard assessment, proper use of PPE and engineering controls, and adherence to established operational and disposal plans, we can create a safe and productive research environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current safety information.
References
-
Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer. [Link]
-
Aniline Standard Operating Procedure. University of Washington. [Link]
-
Aniline Safety and Handling: A Guide for Industrial Users. 3B Scientific Corp. [Link]
-
PYRROLIDINE GHS Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies. Journal of Chemical Education. [Link]
-
Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nbinno.com [nbinno.com]
- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
